Product packaging for 6-Chloro-1H-benzimidazol-1-amine(Cat. No.:CAS No. 63282-63-3)

6-Chloro-1H-benzimidazol-1-amine

Cat. No.: B1625894
CAS No.: 63282-63-3
M. Wt: 167.59 g/mol
InChI Key: GVTGVUJHCWBHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-1H-benzimidazol-1-amine (CAS 63282-63-3) is a chemical compound with the molecular formula C7H6ClN3 and a molecular weight of 167.60 g/mol . It is a derivative of the benzimidazole scaffold, a privileged structure in medicinal chemistry known for its wide range of pharmacological activities . The benzimidazole core is a key structural element in numerous therapeutic agents and is recognized for its ability to interact with various enzymes and receptors . This compound is of significant interest in pharmaceutical and biological research, particularly as a building block for the synthesis of more complex molecules. Scientific literature highlights that substitutions at the N-1 position of the benzimidazole ring, as seen in this amine derivative, are crucial for enhancing chemotherapeutic potential . Researchers utilize such derivatives to develop novel compounds with targeted biological activities. Benzimidazole derivatives, especially those with chloro substituents, have demonstrated potent antibacterial activity against strains like E. coli and MRSA, as well as promising anticancer activity against various human cell lines . The mechanism of action for these activities is often explored through molecular docking studies, with proteins like dihydrofolate reductase (DHFR) being identified as potential targets . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN3 B1625894 6-Chloro-1H-benzimidazol-1-amine CAS No. 63282-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chlorobenzimidazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-1-2-6-7(3-5)11(9)4-10-6/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTGVUJHCWBHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20490348
Record name 6-Chloro-1H-benzimidazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63282-63-3
Record name 6-Chloro-1H-benzimidazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 6-Chloro-1H-benzimidazol-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a detailed theoretical guide for the synthesis and characterization of 6-Chloro-1H-benzimidazol-1-amine. As of the latest literature review, specific experimental data for this compound is not available. The proposed protocols and expected characterization data are based on established methods for the synthesis and analysis of structurally related benzimidazole derivatives.

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a chlorine atom at the 6-position and an amine group at the 1-position of the benzimidazole scaffold is anticipated to modulate its electronic properties and biological activity, making this compound a compound of significant interest for drug discovery and development. This guide outlines a proposed synthetic route and a comprehensive characterization strategy for this novel compound.

Proposed Synthesis

The synthesis of this compound is proposed as a two-step process, commencing with the synthesis of the precursor 6-chloro-1H-benzimidazole, followed by N-amination of the benzimidazole ring.

Step 1: Synthesis of 6-Chloro-1H-benzimidazole

The initial step involves the cyclization of 4-chloro-o-phenylenediamine with formic acid. This is a well-established method for the formation of the benzimidazole ring.[1][2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-chloro-o-phenylenediamine (1 equivalent) and an excess of formic acid (e.g., 5-10 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a suitable base, such as a 10% sodium hydroxide solution, until a precipitate is formed.

  • Purification: Filter the crude product, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: N-Amination of 6-Chloro-1H-benzimidazole

The second step is the introduction of an amino group at the N1 position of the benzimidazole ring. Electrophilic aminating agents such as hydroxylamine-O-sulfonic acid (HOSA) or monochloramine (NH₂Cl) are proposed for this transformation.[3][4]

Experimental Protocol (using HOSA):

  • Reagent Preparation: Prepare a solution of hydroxylamine-O-sulfonic acid (HOSA) (1.5-2 equivalents) in a suitable solvent like dimethylformamide (DMF).

  • Reaction Setup: In a separate flask, dissolve 6-chloro-1H-benzimidazole (1 equivalent) in DMF and add a base such as potassium hydroxide (KOH) (2-3 equivalents).

  • Reaction Conditions: Add the HOSA solution dropwise to the benzimidazole solution at room temperature with stirring. Continue stirring for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Synthesis Workflow

G cluster_0 Step 1: Synthesis of 6-Chloro-1H-benzimidazole cluster_1 Step 2: N-Amination A 4-Chloro-o-phenylenediamine C Reflux (100-110 °C, 2-4h) A->C B Formic Acid B->C D Neutralization (NaOH) C->D E Recrystallization D->E F 6-Chloro-1H-benzimidazole E->F G 6-Chloro-1H-benzimidazole I Stirring (RT, 12-24h in DMF) G->I H Hydroxylamine-O-sulfonic acid (HOSA) / KOH H->I J Extraction I->J K Column Chromatography J->K L This compound K->L

Caption: Proposed two-step synthesis of this compound.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic and analytical techniques are recommended.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.[5][6][7][8][9][10][11][12]

Technique Expected Observations
¹H NMR Aromatic protons on the benzene ring (multiple signals, ~7.0-8.0 ppm). A singlet for the C2-H proton (~8.0-8.5 ppm). A broad singlet for the NH₂ protons.
¹³C NMR Aromatic carbons (~110-145 ppm). The C2 carbon signal (~140-150 ppm).
IR (Infrared) Spectroscopy N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). C=N and C=C stretching vibrations in the aromatic system (~1450-1650 cm⁻¹). C-Cl stretching (~700-800 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of C₇H₆ClN₃. Isotopic pattern characteristic of a chlorine-containing compound.
Elemental Analysis Percentages of C, H, N, and Cl should be consistent with the molecular formula C₇H₆ClN₃.

Potential Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to interact with various biological targets, leading to a broad spectrum of pharmacological activities.[13][14][15][16] The introduction of the 6-chloro and 1-amino substituents may confer novel or enhanced biological properties.

Potential Biological Targets:

  • Microtubules: Benzimidazoles can interfere with tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[16]

  • Topoisomerases: These enzymes are crucial for DNA replication and transcription. Benzimidazole derivatives have been shown to inhibit their function.[16]

  • Kinases: Various kinases, such as VEGFR, EGFR, and PI3K, are implicated in cancer cell signaling and are potential targets for benzimidazole-based inhibitors.

  • Epigenetic Targets: Benzimidazoles have been reported to modulate the activity of histone deacetylases (HDACs) and other epigenetic modifiers.[14]

  • Microbial Enzymes: In microorganisms, benzimidazoles can target essential enzymes, leading to their antimicrobial effects. Dihydrofolate reductase is a known target for some benzimidazole derivatives.[17]

G cluster_0 Potential Cellular Targets cluster_1 Resulting Cellular Effects This compound This compound Tubulin Tubulin This compound->Tubulin Topoisomerases Topoisomerases This compound->Topoisomerases Kinases (VEGFR, EGFR) Kinases (VEGFR, EGFR) This compound->Kinases (VEGFR, EGFR) Epigenetic Modifiers (HDACs) Epigenetic Modifiers (HDACs) This compound->Epigenetic Modifiers (HDACs) Mitotic Arrest Mitotic Arrest Tubulin->Mitotic Arrest Inhibition of DNA Replication Inhibition of DNA Replication Topoisomerases->Inhibition of DNA Replication Inhibition of Angiogenesis Inhibition of Angiogenesis Kinases (VEGFR, EGFR)->Inhibition of Angiogenesis Altered Gene Expression Altered Gene Expression Epigenetic Modifiers (HDACs)->Altered Gene Expression Apoptosis Apoptosis Mitotic Arrest->Apoptosis Inhibition of DNA Replication->Apoptosis Altered Gene Expression->Apoptosis

Caption: Potential molecular targets and signaling pathways of benzimidazoles.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations for benzimidazole derivatives. The outlined characterization methods will be essential to confirm the structure and purity of this novel compound. Further investigation into its biological activity is warranted to explore its potential as a therapeutic agent, leveraging the rich pharmacological history of the benzimidazole scaffold. Researchers are encouraged to use this guide as a starting point for the practical synthesis and evaluation of this promising molecule.

References

6-Chloro-1H-benzimidazol-1-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to 6-Chloro-1H-benzimidazol-2-amine, as extensive literature searches did not yield specific data for 6-Chloro-1H-benzimidazol-1-amine. It is presumed that the intended compound of interest is the 2-amine isomer, a more commonly referenced and utilized chemical entity in research and development.

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 6-Chloro-1H-benzimidazol-2-amine, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

6-Chloro-1H-benzimidazol-2-amine is a heterocyclic aromatic organic compound. Its structure consists of a benzene ring fused to an imidazole ring, with a chlorine atom substituted on the benzene ring and an amine group attached to the imidazole ring.

Structure:

Chemical structure of 6-Chloro-1H-benzimidazol-2-amine

Figure 1: Chemical structure of 6-Chloro-1H-benzimidazol-2-amine.

The key chemical properties of 6-Chloro-1H-benzimidazol-2-amine are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₆ClN₃[1][2][3]
Molecular Weight 167.6 g/mol [1][3]
CAS Number 5418-93-9[1][3]
Boiling Point 402.5 °C[3]
pKa 10.16 ± 0.10 (Predicted)[1]
Canonical SMILES C1=CC2=C(C=C1Cl)NC(=N2)N[1][3]
InChI InChI=1S/C7H6ClN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11)[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 54.7 Ų[1]

Experimental Protocols

Synthesis of 6-Chloro-1H-benzimidazole Derivatives

A general method for the synthesis of 6-substituted 1H-benzimidazole derivatives involves the condensation of a substituted o-phenylenediamine with various aromatic aldehydes.[4][5][6] The following is a representative protocol based on literature descriptions.

Materials:

  • 4-Chloro-o-phenylenediamine

  • Substituted aromatic aldehyde

  • Sodium metabisulfite

  • Solvent (e.g., ethanol)

  • Potassium carbonate (for N-substitution)

  • Substituted halide (for N-substitution)

Procedure:

  • Condensation: A mixture of 4-chloro-o-phenylenediamine and a substituted aromatic aldehyde is refluxed in a suitable solvent, such as ethanol, in the presence of an oxidizing agent like sodium metabisulfite.[4][5][6] Microwave-assisted methods can also be employed to reduce reaction times and improve yields.[5]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solid product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent.

  • N-Substitution (Optional): To synthesize N-substituted derivatives, the 6-chloro-1H-benzimidazole product is reacted with a substituted halide in the presence of a base like potassium carbonate.[4][5][6] This reaction can also be performed using conventional heating or microwave irradiation.[5]

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: N-Substitution (Optional) A 4-Chloro-o-phenylenediamine E Condensation Reaction (Reflux or Microwave) A->E B Substituted Aromatic Aldehyde B->E C Sodium Metabisulfite (Oxidizing Agent) C->E D Solvent (e.g., Ethanol) D->E F 6-Chloro-1H-benzimidazole Derivative E->F Purification I N-Substitution Reaction F->I G Substituted Halide G->I H Potassium Carbonate (Base) H->I J N-Substituted 6-Chloro-1H-benzimidazole Derivative I->J Purification

Caption: General synthesis workflow for 6-chloro-1H-benzimidazole derivatives.

Biological Activity and Signaling Pathways

Derivatives of 6-chloro-1H-benzimidazole have shown promising biological activities, particularly as antimicrobial and anticancer agents.[7][4][5]

Antimicrobial and Anticancer Activity

Several studies have reported the synthesis of N-substituted 6-chloro-1H-benzimidazole derivatives and their evaluation for antibacterial, antifungal, and anticancer activities.[7][4][5] Some of these compounds have exhibited potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and fungal species like Candida albicans and Aspergillus niger.[7][5]

Furthermore, certain derivatives have demonstrated significant anticancer activity against various cell lines.[7][4][5] Molecular docking studies suggest that these biological activities may be attributed to the inhibition of specific molecular targets.[7][4][6]

Potential Signaling Pathway and Molecular Targets
  • Dihydrofolate Reductase (DHFR): Molecular docking studies have identified dihydrofolate reductase from Staphylococcus aureus as a potential target for both the antimicrobial and anticancer activities of these compounds.[7][4][6] DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylase 6 (HDAC6): For anticancer activity, VEGFR-2 and HDAC6 have also been proposed as potential targets.[7][4][6] VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. HDAC6 is involved in regulating gene expression and protein function, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Biological_Activity_Pathway cluster_targets Potential Molecular Targets cluster_outcomes Biological Outcomes cluster_activities Pharmacological Activities A 6-Chloro-1H-benzimidazole Derivatives B Dihydrofolate Reductase (DHFR) A->B C VEGFR-2 A->C D HDAC6 A->D E Inhibition of Nucleic Acid and Amino Acid Synthesis B->E F Inhibition of Angiogenesis C->F G Apoptosis and Cell Cycle Arrest D->G H Antimicrobial Activity E->H I Anticancer Activity E->I F->I G->I

References

Spectroscopic and Synthetic Profile of 6-Chloro-1H-benzimidazol-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 6-Chloro-1H-benzimidazol-1-amine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a predictive analysis based on the known spectroscopic behavior of structurally related compounds, including 6-chlorobenzimidazole and N-amino heterocyclic systems.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from analogous structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.2 - 8.4Singlet1HH-2
~7.7 - 7.9Doublet1HH-4
~7.6 - 7.8Doublet1HH-7
~7.2 - 7.4Doublet of Doublets1HH-5
~5.5 - 6.5Broad Singlet2HNH₂

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~145 - 150C-2
~140 - 145C-7a
~135 - 140C-3a
~125 - 130C-6
~120 - 125C-5
~115 - 120C-4
~110 - 115C-7
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands of this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, Two BandsN-H Asymmetric & Symmetric Stretching (NH₂)[1][2][3]
3100 - 3000WeakAromatic C-H Stretching
1650 - 1580MediumN-H Bending (NH₂)[1]
1620 - 1600MediumC=N Stretching
1480 - 1450StrongAromatic C=C Stretching
1335 - 1250StrongAromatic C-N Stretching[1]
~820StrongC-H Out-of-plane Bending
~750StrongC-Cl Stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation of this compound (Electron Ionization)

m/zPredicted Fragment
167/169[M]⁺ (Molecular Ion)
152/154[M - NH]⁺
132[M - Cl]⁺
117[M - NH - Cl]⁺

Experimental Protocols

Plausible Synthesis of this compound

A potential synthetic route to this compound involves the N-amination of 6-chlorobenzimidazole. A generalized procedure based on established methods for N-amination of heterocyclic compounds is described below.

Materials:

  • 6-Chlorobenzimidazole

  • Hydroxylamine-O-sulfonic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of 6-chlorobenzimidazole (1 equivalent) in ethanol is prepared in a round-bottom flask.

  • To this solution, an aqueous solution of sodium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Hydroxylamine-O-sulfonic acid (1.5 equivalents) is added portion-wise to the reaction mixture, maintaining the temperature below 25°C.

  • The reaction is stirred at room temperature for 12-18 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and dichloromethane. The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

¹H and ¹³C NMR: The purified compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) and analyzed using a 400 MHz or higher NMR spectrometer.

IR Spectroscopy: An infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet.

Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer using electron ionization (EI) to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate the structure of the target compound and a general workflow for its synthesis and analysis.

Caption: Molecular structure of this compound.

G Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 6-Chlorobenzimidazole reaction N-amination with Hydroxylamine-O-sulfonic acid start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr ¹H & ¹³C NMR product->nmr Characterization ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Workflow for synthesis and spectroscopic analysis.

References

An In-depth Technical Guide on 6-Chloro-1H-benzimidazol-1-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Identification of 6-Chloro-1H-benzimidazol-2-amine

For reference and comparison, the CAS number and IUPAC name for the isomeric compound, 6-Chloro-1H-benzimidazol-2-amine, are provided below.

IdentifierValue
IUPAC Name 6-chloro-1H-benzo[d]imidazol-2-amine
CAS Number 5418-93-9
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol

Synthetic Approaches to 6-Substituted-1H-benzimidazoles

The synthesis of the benzimidazole core is a well-established process in organic chemistry. Generally, it involves the condensation of an o-phenylenediamine with an aldehyde, carboxylic acid, or their derivatives. For N-substituted benzimidazoles, further reaction steps are required.

A plausible synthetic pathway to generate N-substituted benzimidazoles, which could be adapted for the synthesis of 6-Chloro-1H-benzimidazol-1-amine, involves a two-step process. First, a 6-substituted-1H-benzimidazole is synthesized, followed by N-substitution.[1][2][3]

A general method for synthesizing 6-chloro-1H-benzimidazole derivatives involves the reaction of 4-chloro-o-phenylenediamine with various substituted aromatic aldehydes through a condensation reaction.[1][2] This can be carried out using conventional heating or microwave irradiation, with the latter often providing higher yields and shorter reaction times.[1][2]

Hypothetical Synthesis of 6-Chloro-1H-benzimidazole

Below is a generalized experimental protocol for the synthesis of a 6-chloro-1H-benzimidazole derivative, which serves as a precursor for further N-substitution.

Experimental Protocol: Synthesis of 2-substituted-6-chloro-1H-benzimidazoles [1][2]

  • Materials: 4-chloro-o-phenylenediamine, substituted aromatic aldehyde, sodium metabisulfite, ethanol.

  • Procedure (Microwave-assisted):

    • A mixture of 4-chloro-o-phenylenediamine (1 mmol), a substituted aromatic aldehyde (1 mmol), and sodium metabisulfite (1.5 mmol) in ethanol (10 mL) is prepared in a vessel suitable for microwave synthesis.

    • The reaction mixture is subjected to microwave irradiation at a specified temperature and power for 10-15 minutes.

    • After completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The resulting solid is purified by recrystallization from a suitable solvent to yield the 2-substituted-6-chloro-1H-benzimidazole derivative.

The subsequent step to introduce an amine group at the N1 position to yield this compound would likely involve a reaction with an aminating agent.

Synthetic Workflow

G cluster_0 Step 1: Benzimidazole Core Synthesis cluster_1 Step 2: N-Amination 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Condensation Condensation 4-chloro-o-phenylenediamine->Condensation Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Condensation 6-chloro-1H-benzimidazole derivative 6-chloro-1H-benzimidazole derivative Condensation->6-chloro-1H-benzimidazole derivative N-Amination Reaction N-Amination Reaction 6-chloro-1H-benzimidazole derivative->N-Amination Reaction Aminating Agent This compound This compound N-Amination Reaction->this compound

Hypothetical two-step synthesis of this compound.

Biological and Pharmacological Profile of 6-Chlorobenzimidazole Derivatives

Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry.[4] The introduction of a chloro substituent at the 6-position can significantly influence the pharmacological properties of the benzimidazole core.

Antimicrobial Activity

Several studies have demonstrated the potent antibacterial and antifungal activities of 6-chloro-1H-benzimidazole derivatives.[1][2] These compounds have shown efficacy against various bacterial strains, including Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus.[1][2] Antifungal activity has been observed against Candida albicans and Aspergillus niger.[1][2]

The mechanism of action for the antimicrobial effects of some benzimidazole derivatives is thought to involve the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for microbial survival.[1][2]

Anticancer Activity

Derivatives of 6-chloro-1H-benzimidazole have also been investigated for their potential as anticancer agents.[1][2] Studies have shown that these compounds can exhibit significant cytotoxic activity against various human cancer cell lines.[1][2] Molecular docking studies suggest that these compounds may exert their anticancer effects by targeting key enzymes involved in cancer progression, such as dihydrofolate reductase, vascular endothelial growth factor receptor 2 (VEGFR-2), and histone deacetylase 6 (HDAC6).[1][2]

Quantitative Biological Data of Related Compounds

The following table summarizes the reported in vitro biological activities of some N-substituted 6-chloro-1H-benzimidazole derivatives from a representative study.

Compound IDTest Organism/Cell LineActivityValue (µg/mL)Reference
1d Escherichia coliMIC2 - 16[1][2]
2d Streptococcus faecalisMIC2 - 16[1][2]
3s Staphylococcus aureus (MSSA)MIC2 - 16[1][2]
4b Staphylococcus aureus (MRSA)MIC2 - 16[1][2]
4k Candida albicansMIC8 - 16[1][2]
4k Aspergillus nigerMIC8 - 16[1][2]
1d Human Cancer Cell LinesIC₅₀1.84 - 10.28[1][2]
2d Human Cancer Cell LinesIC₅₀1.84 - 10.28[1][2]
3s Human Cancer Cell LinesIC₅₀1.84 - 10.28[1][2]
4b Human Cancer Cell LinesIC₅₀1.84 - 10.28[1][2]
4k Human Cancer Cell LinesIC₅₀1.84 - 10.28[1][2]

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration

Signaling Pathways and Molecular Targets

The biological activities of 6-chlorobenzimidazole derivatives are attributed to their interaction with specific molecular targets and signaling pathways.

Potential Anticancer Signaling Pathway Inhibition

G 6-Chlorobenzimidazole Derivative 6-Chlorobenzimidazole Derivative VEGFR-2 VEGFR-2 6-Chlorobenzimidazole Derivative->VEGFR-2 DHFR DHFR 6-Chlorobenzimidazole Derivative->DHFR HDAC6 HDAC6 6-Chlorobenzimidazole Derivative->HDAC6 Angiogenesis Angiogenesis VEGFR-2->Angiogenesis DNA Synthesis DNA Synthesis DHFR->DNA Synthesis Gene Expression Gene Expression HDAC6->Gene Expression Tumor Growth Tumor Growth Angiogenesis->Tumor Growth DNA Synthesis->Tumor Growth Gene Expression->Tumor Growth

Inhibition of key cancer-related enzymes by 6-chlorobenzimidazole derivatives.

This diagram illustrates the potential mechanism by which 6-chlorobenzimidazole derivatives may inhibit tumor growth by targeting key enzymes like VEGFR-2, DHFR, and HDAC6, thereby affecting angiogenesis, DNA synthesis, and gene expression.

Conclusion

While direct information on this compound is scarce, the extensive research on related 6-chlorobenzimidazole derivatives provides a strong foundation for predicting its potential properties and applications. The established synthetic routes to the benzimidazole core can likely be adapted for its synthesis. Based on the biological activities of its analogues, this compound holds promise as a scaffold for the development of new antimicrobial and anticancer agents. Further research is warranted to synthesize and evaluate the specific properties of this compound.

References

Potential Biological Activities of 6-Chloro-1H-benzimidazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole and its derivatives represent a critical scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide focuses on the potential biological activities of substituted 6-chloro-1H-benzimidazole compounds, with a particular emphasis on their antimicrobial and anticancer properties. Drawing from recent studies, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes potential mechanisms of action to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged structure in drug development.[1][2] Its structural similarity to naturally occurring nucleotides allows it to interact with a variety of biological targets, leading to a broad range of therapeutic effects.[2] Marketed drugs containing the benzimidazole core include antiulcer agents like omeprazole, anthelmintics such as albendazole, and antihistamines like astemizole.[1][2]

The introduction of a chloro-substituent at the 6-position of the benzimidazole ring has been a strategy to modulate the physicochemical and biological properties of these compounds. This guide specifically explores the biological potential of N-substituted 6-chloro-1H-benzimidazole derivatives, which have shown promise as potent antimicrobial and anticancer agents.[1][3]

Antimicrobial Activity

Recent research has demonstrated that certain N-substituted 6-chloro-1H-benzimidazole derivatives exhibit significant activity against a range of bacterial and fungal pathogens.[1][3] The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, has been determined for several of these compounds against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected potent N-substituted 6-chloro-1H-benzimidazole derivatives against various microbial strains.

CompoundEscherichia coli (MIC, µg/mL)Streptococcus faecalis (MIC, µg/mL)Staphylococcus aureus (MSSA) (MIC, µg/mL)Staphylococcus aureus (MRSA) (MIC, µg/mL)Candida albicans (MIC, µg/mL)Aspergillus niger (MIC, µg/mL)
1d 2 - 162 - 162 - 162 - 16--
2d 2 - 162 - 162 - 162 - 16--
3s 2 - 162 - 162 - 162 - 16--
4b 2 - 162 - 162 - 162 - 16--
4k ----8 - 168 - 16
Ciprofloxacin 8 - 168 - 168 - 168 - 16--
Fluconazole ----4 - 1284 - 128
Data sourced from Pham et al., 2022.[1][3]
Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Microbial Inoculum: Bacterial and fungal strains were cultured in appropriate broth media overnight at 37°C. The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. The suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and for 48 hours for fungi.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed. Ciprofloxacin and fluconazole were used as standard reference drugs for antibacterial and antifungal assays, respectively.

Anticancer Activity

In addition to their antimicrobial effects, N-substituted 6-chloro-1H-benzimidazole derivatives have been investigated for their cytotoxic activity against various human cancer cell lines.[1][3] The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, has been a key metric in these evaluations.

Quantitative Anticancer Data

The following table presents the IC50 values for the most active N-substituted 6-chloro-1H-benzimidazole derivatives against five human cancer cell lines.

CompoundMCF-7 (Breast) (IC50, µg/mL)HCT-116 (Colon) (IC50, µg/mL)A549 (Lung) (IC50, µg/mL)HeLa (Cervical) (IC50, µg/mL)HepG2 (Liver) (IC50, µg/mL)
1d 1.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.28
2d 1.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.28
3s 1.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.28
4b 1.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.28
4k 1.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.28
Paclitaxel 1.38 - 6.13 (µM)1.38 - 6.13 (µM)1.38 - 6.13 (µM)1.38 - 6.13 (µM)1.38 - 6.13 (µM)
Data sourced from Pham et al., 2022.[1][3]
Experimental Protocol: In Vitro Cytotoxicity Assay

The anticancer activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and incubated for 48 hours.

  • MTT Assay: After the incubation period, MTT solution was added to each well and incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves. Paclitaxel was used as a positive control.

Potential Mechanisms of Action and Signaling Pathways

In silico molecular docking studies have provided insights into the potential mechanisms underlying the observed biological activities of N-substituted 6-chloro-1H-benzimidazole derivatives.[1][3] These studies predict the binding affinity and interaction of these compounds with specific protein targets.

Predicted Targets and Pathways

Molecular docking simulations suggest that these compounds may exert their antimicrobial and anticancer effects by inhibiting key enzymes.[1][3]

  • Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleic acids and amino acids in both prokaryotes and eukaryotes. Its inhibition can disrupt DNA replication and cell proliferation, making it a target for both antimicrobial and anticancer drugs.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 can suppress tumor growth by cutting off its blood supply.[1][3]

  • Histone Deacetylase 6 (HDAC6): This enzyme plays a role in regulating gene expression and protein function. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_insilico In Silico Studies start Starting Materials (4-chloro-o-phenylenediamine, Substituted Aldehydes) synthesis Condensation & N-substitution Reactions start->synthesis Conventional/Microwave purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anticancer Anticancer Assays (IC50 Determination) purification->anticancer docking Molecular Docking antimicrobial->docking anticancer->docking admet ADMET Prediction docking->admet

Caption: General experimental workflow for the synthesis and evaluation of benzimidazole derivatives.

signaling_pathway cluster_anticancer Anticancer Mechanisms cluster_antimicrobial Antimicrobial Mechanism compound 6-Chloro-1H-benzimidazole Derivative VEGFR2 VEGFR-2 compound->VEGFR2 HDAC6 HDAC6 compound->HDAC6 DHFR_cancer DHFR compound->DHFR_cancer DHFR_microbe DHFR compound->DHFR_microbe Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Apoptosis Induction of Apoptosis HDAC6->Apoptosis CellCycleArrest Cell Cycle Arrest DHFR_cancer->CellCycleArrest Folate_Synthesis Inhibition of Folate Synthesis DHFR_microbe->Folate_Synthesis

Caption: Predicted inhibitory signaling pathways of 6-chloro-1H-benzimidazole derivatives.

Synthesis Methodology

The synthesis of N-substituted 6-chloro-1H-benzimidazole derivatives is typically achieved through a multi-step process.

General Synthesis Protocol
  • Step 1: Synthesis of 6-chloro-1H-benzimidazole derivatives: This is achieved by the condensation reaction of 4-chloro-o-phenylenediamine with various substituted aromatic aldehydes. Sodium metabisulfite can be used as an oxidizing agent in this step.[1] The reaction can be performed using conventional heating or microwave irradiation, with the latter often resulting in higher yields and shorter reaction times.[1][4]

  • Step 2: N-substitution of 6-chloro-1H-benzimidazole: The product from Step 1 is then reacted with various substituted halides in the presence of a base, such as potassium carbonate, to yield the final N-substituted derivatives.[1] This step can also be carried out using either conventional heating or microwave-assisted methods.[1][4]

Conclusion and Future Directions

N-substituted 6-chloro-1H-benzimidazole derivatives have emerged as a promising class of compounds with significant antimicrobial and anticancer potential. The quantitative data presented in this guide highlight their potency, which in some cases is comparable to or exceeds that of standard drugs. The proposed mechanisms of action, involving the inhibition of key enzymes like DHFR, VEGFR-2, and HDAC6, provide a solid foundation for further investigation and optimization.

Future research should focus on:

  • Synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR).

  • Conducting in-depth mechanistic studies to validate the predicted protein targets and elucidate the precise molecular interactions.

  • Evaluating the in vivo efficacy and toxicity of the most promising compounds in animal models.

  • Exploring the potential for these compounds to overcome drug resistance in microbial and cancer cells.

This technical guide provides a snapshot of the current understanding of the biological activities of 6-chloro-1H-benzimidazole derivatives. The presented data and methodologies should serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents.

References

The Synthesis of 6-Chloro-1H-benzimidazol-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-1H-benzimidazol-1-amine, a heterocyclic compound of interest in medicinal chemistry. While the specific historical discovery of this exact molecule is not prominently documented in publicly available literature, its synthesis is predicated on well-established principles of benzimidazole chemistry, which dates back to the first preparation of the parent ring system by Hoebrecker in 1872. This document details a plausible and scientifically supported two-step synthetic pathway, including detailed experimental protocols, quantitative data from analogous reactions, and workflow visualizations.

I. Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a two-step process. The initial step involves the formation of the benzimidazole core via the Phillips condensation reaction, followed by a direct electrophilic amination of the imidazole nitrogen.

  • Step 1: Synthesis of 6-Chloro-1H-benzimidazole. This intermediate is prepared by the condensation of 4-chloro-o-phenylenediamine with formic acid. This reaction establishes the core bicyclic structure of the target molecule.

  • Step 2: N-Amination of 6-Chloro-1H-benzimidazole. The final product is achieved through the electrophilic amination of the previously synthesized intermediate using hydroxylamine-O-sulfonic acid (HOSA). This reagent effectively installs the amine group at the N-1 position of the benzimidazole ring.

The complete logical workflow for this synthesis is depicted below.

G cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: N-Amination A 4-chloro-o-phenylenediamine C Phillips Condensation (Reflux) A->C B Formic Acid B->C D 6-Chloro-1H-benzimidazole C->D F Electrophilic Amination (Basic Conditions) D->F Intermediate E Hydroxylamine-O-sulfonic acid (HOSA) E->F G This compound F->G

Figure 1: Overall synthetic workflow for this compound.

II. Step 1: Synthesis of 6-Chloro-1H-benzimidazole

The foundational step in this process is the creation of the 6-chloro-1H-benzimidazole scaffold. The Phillips method, involving the reaction of a substituted o-phenylenediamine with a carboxylic acid, is a classic and effective approach.[1][2]

Experimental Protocol

This protocol is adapted from the general synthesis of benzimidazoles.[1]

  • Reaction Setup: In a 500 mL round-bottomed flask, combine 4-chloro-o-phenylenediamine (0.5 moles) and 90% formic acid (0.75 moles).

  • Heating: Heat the mixture in a water bath maintained at 100°C for a duration of 2 hours.

  • Neutralization: After cooling the reaction mixture to room temperature, slowly add a 10% sodium hydroxide solution while agitating the flask until the mixture is just alkaline to litmus paper.

  • Isolation: Collect the precipitated crude 6-chloro-1H-benzimidazole via suction filtration.

  • Purification: Wash the crude product with 50 mL of cold deionized water. The product can be further purified by recrystallization from hot water, utilizing activated carbon to remove colored impurities. Dry the final product at 100°C.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of benzimidazoles via the Phillips condensation, which are expected to be comparable for the 6-chloro derivative.

ParameterValueReference
Reactant Ratio1:1.5 (Diamine:Formic Acid)[1]
Temperature100 °C[1]
Reaction Time2 hours[1]
Typical Yield83-85% (for unsubstituted benzimidazole)[1]

III. Step 2: N-Amination of 6-Chloro-1H-benzimidazole

The introduction of the N-amino group is accomplished using hydroxylamine-O-sulfonic acid (HOSA), a versatile reagent for the electrophilic amination of nitrogen heterocycles.[3][4] This reaction is known to efficiently produce N-aminobenzimidazoles under basic conditions.[3]

Experimental Protocol

This protocol is based on generalized procedures for the N-amination of benzimidazole derivatives with HOSA.[3][5]

  • Reagent Preparation: In a suitable reaction vessel, dissolve 6-chloro-1H-benzimidazole (1 equivalent) in an aqueous solution of potassium hydroxide.

  • HOSA Addition: Cool the solution and add hydroxylamine-O-sulfonic acid (HOSA) (approximately 1.2 equivalents) portion-wise, maintaining the temperature below 20°C.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a suitable acid.

  • Isolation and Purification: The product, this compound, may precipitate upon neutralization or require extraction with an organic solvent (e.g., ethyl acetate). The crude product can be purified by column chromatography or recrystallization.

Quantitative Data
ParameterValueReference
ReagentHydroxylamine-O-sulfonic acid (HOSA)[3][4]
ConditionsBasic (Aqueous KOH)[3][5]
Typical Yield62-63% (for other substituted benzimidazoles)[3]

The logical flow for this specific N-amination step is detailed in the diagram below.

G start 6-Chloro-1H-benzimidazole process Electrophilic Attack at N-1 Position start->process reagent Hydroxylamine-O-sulfonic Acid (HOSA) in Aqueous KOH reagent->process product This compound process->product caption N-Amination of the Benzimidazole Intermediate.

Figure 2: Diagram of the N-Amination reaction step.

IV. Potential Applications and Biological Significance

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[6][7] This class of compounds exhibits a wide array of pharmacological activities, including:

  • Antimicrobial and Antifungal [6]

  • Antiviral

  • Anticancer [7]

  • Anti-inflammatory

  • Antihypertensive

While the specific biological activity and potential signaling pathway interactions of this compound have not been extensively reported, its structural similarity to other biologically active benzimidazoles suggests it may be a valuable candidate for further investigation in drug discovery programs. The N-amino group, in particular, can serve as a key pharmacophore or a synthetic handle for further molecular elaboration. The development of robust synthetic routes, such as the one detailed herein, is critical for enabling these future studies.

References

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 6-Chloro-1H-benzimidazol-1-amine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: While specific experimental and computational data for 6-Chloro-1H-benzimidazol-1-amine is not yet available in published literature, this guide outlines a comprehensive theoretical and computational workflow for its characterization. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This document serves as a methodological whitepaper, detailing the necessary computational studies, hypothetical experimental validation, and data presentation standards that would be employed in the rigorous investigation of a novel benzimidazole derivative like this compound. The integration of computational chemistry with experimental techniques is crucial for accelerating scientific discovery and innovation.

Computational Chemistry Workflow

The in-silico analysis of a novel compound such as this compound is a multi-step process that provides deep insights into its structural, electronic, and potential therapeutic properties. This workflow is designed to predict molecular characteristics and guide experimental efforts.[5]

G cluster_0 Computational Analysis Workflow Start Start DFT_Optimization Geometry Optimization (DFT) Start->DFT_Optimization Initial Structure Spectroscopic_Prediction Spectroscopic Analysis (IR, NMR, UV-Vis) DFT_Optimization->Spectroscopic_Prediction Optimized Geometry FMO_Analysis Frontier Molecular Orbital (HOMO-LUMO) Analysis DFT_Optimization->FMO_Analysis Docking Molecular Docking DFT_Optimization->Docking Ligand Preparation MEP_Analysis Molecular Electrostatic Potential (MEP) FMO_Analysis->MEP_Analysis MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Best Pose ADMET_Prediction ADMET Prediction MD_Simulation->ADMET_Prediction End End ADMET_Prediction->End Final Report

Caption: Computational analysis workflow for a novel compound.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[6] For this compound, DFT calculations would be performed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. A common approach involves using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p).[7][8]

Hypothetical Optimized Geometrical Parameters:

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-N11.38N1-C1-C6108.5
N1-N21.41C1-N1-N2115.2
C4-Cl11.74C3-C4-Cl1119.5
C2-N31.32N1-C2-N3110.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Spectroscopic Analysis

Theoretical spectroscopic data can be compared with experimental results for structural validation.[9][10]

  • FT-IR: Theoretical vibrational frequencies are calculated from the optimized geometry to predict the infrared spectrum.

  • NMR: Chemical shifts (¹H and ¹³C) are predicted to aid in the interpretation of experimental NMR spectra.

  • UV-Vis: Electronic transitions are calculated to predict the absorption maxima in the UV-visible spectrum.

Hypothetical Spectroscopic Data:

Analysis TypePredicted Value
FT-IR (N-H stretch)3450 cm⁻¹
¹H NMR (N-H proton)8.5 ppm
¹³C NMR (C-Cl)128 ppm
UV-Vis (λmax)275 nm

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

FMO analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of the molecule.[8][11] The HOMO-LUMO energy gap is an indicator of molecular reactivity. The MEP map reveals the sites for electrophilic and nucleophilic attack.[11]

Hypothetical FMO and MEP Data:

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap4.4
Max. Electrostatic Potential+35 kcal/mol (around N-H)
Min. Electrostatic Potential-25 kcal/mol (around Cl)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Molecular Docking and Dynamics

To investigate the potential of this compound as a therapeutic agent, molecular docking studies would be performed against relevant protein targets.[12][13][14] This computational technique predicts the preferred orientation of the molecule when bound to a receptor.[15] Following docking, molecular dynamics simulations can be used to study the stability of the ligand-protein complex over time.[12]

Hypothetical Molecular Docking Results against a Kinase Target:

ParameterValue
Binding Energy-8.5 kcal/mol
Interacting ResiduesLYS78, GLU95, ASP164
Hydrogen Bonds2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Experimental validation is essential to confirm the computational predictions.[9][16][17]

Synthesis of this compound

The synthesis of N-amino benzimidazoles can be challenging. A potential route could involve the cyclization of a suitable precursor. A general method for synthesizing benzimidazole derivatives involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[18][19] For an N-amino derivative, a multi-step synthesis would likely be required.

G cluster_0 Hypothetical Synthesis Workflow Start 4-Chloro-1,2-dinitrobenzene Reduction Selective Reduction Start->Reduction Intermediate1 4-Chloro-2-nitroaniline Reduction->Intermediate1 Amination N-amination Intermediate1->Amination Intermediate2 N-(4-chloro-2-nitrophenyl)hydrazine Amination->Intermediate2 Cyclization Reductive Cyclization Intermediate2->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: A possible synthetic route for the target compound.

Protocol:

  • Selective Reduction: 4-Chloro-1,2-dinitrobenzene would be selectively reduced to 4-Chloro-2-nitroaniline using a reducing agent like sodium sulfide.

  • N-amination: The resulting aniline could be N-aminated using a reagent such as hydroxylamine-O-sulfonic acid.

  • Reductive Cyclization: The N-(4-chloro-2-nitrophenyl)hydrazine intermediate would then undergo reductive cyclization, for instance, using tin(II) chloride in hydrochloric acid, to yield the final product.

  • Purification: The crude product would be purified by column chromatography.

Spectroscopic Characterization

The synthesized compound would be characterized using various spectroscopic techniques to confirm its structure.

  • FT-IR: To identify functional groups (e.g., N-H, C-Cl bonds).

  • NMR (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Experimental Validation of Computational Results

The experimental data would be compared with the computationally predicted values to validate the theoretical models.[9] Discrepancies can help in refining the computational methods for future studies.

Logical Relationship for Drug Discovery

The overall process from computational design to experimental validation follows a logical progression aimed at identifying and validating potential drug candidates.

G cluster_0 Drug Discovery Pathway In_Silico In-Silico Design & Virtual Screening Synthesis Chemical Synthesis In_Silico->Synthesis Validation Computational-Experimental Validation In_Silico->Validation In_Vitro In-Vitro Testing Synthesis->In_Vitro In_Vitro->Validation Optimization Lead Optimization Validation->Optimization Preclinical Preclinical Studies Optimization->Preclinical

Caption: Logical flow from computational design to preclinical studies.

Conclusion

This technical guide provides a robust framework for the theoretical and computational investigation of this compound. By following this comprehensive workflow, researchers can thoroughly characterize this and other novel benzimidazole derivatives, elucidating their physicochemical properties and potential as therapeutic agents. The synergy between computational prediction and experimental validation is paramount in modern drug discovery, enabling a more efficient and targeted approach to developing new medicines.[5][20][21]

References

An In-depth Technical Guide to the Starting Materials and Precursors of 6-Chloro-1H-benzimidazol-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and precursors for the synthesis of 6-Chloro-1H-benzimidazol-1-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a feasible synthetic pathway, including experimental protocols, quantitative data, and safety information for the key reagents involved.

Introduction

This compound belongs to the benzimidazole class of heterocyclic compounds, which are integral to numerous pharmacologically active molecules. The strategic placement of a chlorine atom at the 6-position and an amino group at the 1-position of the benzimidazole scaffold can significantly influence its biological activity. A thorough understanding of its synthesis is crucial for researchers engaged in the discovery and development of novel therapeutics.

Proposed Synthetic Pathway

A practical and efficient two-step synthesis for this compound has been devised based on established chemical transformations. The pathway commences with the formation of the 6-chlorobenzimidazole core, followed by N-amination to introduce the 1-amino functionality.

Synthesis_Pathway cluster_0 Step 1: Benzimidazole Ring Formation cluster_1 Step 2: N-Amination 4-Chloro-o-phenylenediamine 4-Chloro-o-phenylenediamine 6-Chlorobenzimidazole 6-Chlorobenzimidazole 4-Chloro-o-phenylenediamine->6-Chlorobenzimidazole Cyclization Formic_Acid Formic Acid Formic_Acid->6-Chlorobenzimidazole Target_Compound This compound 6-Chlorobenzimidazole->Target_Compound N-Amination HOSA Hydroxylamine-O-sulfonic Acid (HOSA) HOSA->Target_Compound

Figure 1: Proposed two-step synthesis of this compound.

Starting Materials and Precursors: A Detailed Analysis

This section provides a detailed look at the key reactants required for the synthesis of this compound.

Table 1: Key Starting Materials and Intermediates
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
4-Chloro-o-phenylenediamine4-Chloro-o-phenylenediamine structureC₆H₇ClN₂142.59Starting material for Step 1
Formic AcidFormic acid structureCH₂O₂46.03Reagent for Step 1
6-Chlorobenzimidazole6-Chlorobenzimidazole structureC₇H₅ClN₂152.58Intermediate
Hydroxylamine-O-sulfonic Acid (HOSA)HOSA structureH₃NO₄S113.09Aminating agent for Step 2

Experimental Protocols

The following are detailed experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of 6-Chlorobenzimidazole

This procedure is adapted from the well-established Phillips condensation for benzimidazole synthesis.

Reaction:

Step1_Reaction Reactants 4-Chloro-o-phenylenediamine + Formic Acid Product 6-Chlorobenzimidazole Reactants->Product Heat (100°C)

Figure 2: Reaction scheme for the synthesis of 6-Chlorobenzimidazole.

Procedure:

  • In a round-bottomed flask, combine 4-chloro-o-phenylenediamine (1 mole equivalent) with an excess of 90% formic acid (approximately 1.5 mole equivalents).

  • Heat the reaction mixture in a water bath at 100°C for 2 hours.

  • After cooling to room temperature, slowly add a 10% sodium hydroxide solution to the mixture with constant stirring until it is just alkaline to litmus paper.

  • The crude 6-chlorobenzimidazole will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • For purification, recrystallize the crude product from boiling water.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Melting Point 198-202 °C
Step 2: N-Amination of 6-Chlorobenzimidazole

This procedure utilizes hydroxylamine-O-sulfonic acid (HOSA) as an effective aminating agent for N-heterocycles.

Reaction:

Step2_Reaction Reactants 6-Chlorobenzimidazole + HOSA Product This compound Reactants->Product Base, Solvent

Figure 3: N-Amination of 6-Chlorobenzimidazole to yield the target compound.

Procedure:

  • Dissolve 6-chlorobenzimidazole (1 mole equivalent) in a suitable solvent such as a mixture of water and an alcohol.

  • Add a base, such as potassium hydroxide or sodium hydroxide (2-3 mole equivalents), to the solution and stir until the benzimidazole is fully dissolved.

  • Cool the solution in an ice bath.

  • Slowly add a freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid (HOSA) (1.5-2 mole equivalents) to the cooled reaction mixture.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Quantitative Data (Analogous to parent 1-Aminobenzimidazole):

ParameterExpected Value
Typical Yield 50-70%
Melting Point 145-150 °C (for 1-Aminobenzimidazole)[1]

Safety and Handling

Strict adherence to safety protocols is mandatory when handling the chemicals involved in this synthesis.

Table 2: Hazard and Safety Information for Key Reagents
ReagentGHS Hazard StatementsPrecautionary Statements
4-Chloro-o-phenylenediamine H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H351: Suspected of causing cancer.[2]P201: Obtain special instructions before use.P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
Hydroxylamine-O-sulfonic Acid (HOSA) H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.P260: Do not breathe dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

General Safety Recommendations:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[3][5]

  • In case of accidental contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[2][6]

  • Refer to the full Safety Data Sheets (SDS) for each chemical before commencing any experimental work.[2][3][4][5][7][8][9]

Conclusion

This technical guide outlines a robust and accessible synthetic route for the preparation of this compound. By providing detailed experimental protocols, key quantitative data, and essential safety information, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this and related benzimidazole derivatives for novel therapeutic applications.

References

Navigating the Unknown: A Technical Guide to the Safe Handling of 6-Chloro-1H-benzimidazol-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-benzimidazol-1-amine is a substituted benzimidazole, a heterocyclic aromatic organic compound. The benzimidazole scaffold is a common motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The introduction of a chloro- group and an amino group at the 1-position of the benzimidazole ring can significantly influence its chemical reactivity, biological activity, and toxicological profile. Due to the limited availability of specific data, a cautious and proactive approach to safety is paramount when handling this compound.

Hazard Identification and Classification

In the absence of specific data for this compound, a presumptive hazard classification is necessary based on related structures.

General Hazards of Substituted Benzimidazoles:

  • Skin, Eye, and Respiratory Irritation: Many benzimidazole derivatives are known to cause irritation upon contact.[1][2][3]

  • Potential for Sensitization: Some individuals may develop allergic reactions upon repeated exposure.[4]

  • Toxicity: Halogenated aromatic compounds and amino-heterocycles can exhibit varying levels of toxicity. It is prudent to treat this compound as potentially toxic if swallowed, inhaled, or absorbed through the skin.

  • Environmental Hazards: The environmental impact of this specific compound is unknown. As a precaution, it should not be released into the environment.[5]

Table 1: Presumed Hazard Classification

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Presumed)Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/IrritationCategory 2 (Presumed)Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2A (Presumed)Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Presumed)May cause respiratory irritation.

Safe Handling and Storage

Adherence to strict laboratory protocols is essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a face shield.To protect against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.To prevent skin contact. Glove integrity should be checked before each use.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or vapors.
Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Showers and Eyewash Stations: These should be readily accessible in the immediate work area.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.[6]

Experimental Protocols: A General Workflow for Handling

The following represents a generalized workflow for handling a novel research chemical like this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_final Final Steps a Conduct Pre-Use Risk Assessment b Assemble and Inspect PPE a->b c Prepare and Verify Engineering Controls (Fume Hood) b->c d Weigh Compound in Fume Hood c->d e Prepare Solution in Fume Hood d->e f Conduct Experiment in a Contained Setup e->f g Decontaminate Glassware and Equipment f->g h Dispose of Waste in Designated Containers g->h i Clean Work Area h->i j Remove and Dispose of PPE Properly i->j k Wash Hands Thoroughly j->k

Caption: General experimental workflow for handling this compound.

First Aid Measures

In case of exposure, immediate action is critical.

Table 3: First Aid Procedures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

  • Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. Prevent entry into waterways. Contact environmental health and safety personnel.

Disposal Considerations

Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Logical Relationships in Hazard Management

The following diagram illustrates the hierarchical approach to managing the risks associated with this compound.

hazard_management cluster_0 Hazard Control Hierarchy cluster_1 Risk Assessment elimination Elimination/Substitution (Use a less hazardous alternative if possible) engineering Engineering Controls (e.g., Fume Hood) administrative Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (e.g., Gloves, Goggles) identify Identify Hazards (Based on analogous compounds) assess Assess Risks (Likelihood and Severity) identify->assess assess->elimination control Implement Controls (Apply Hazard Hierarchy) assess->control review Review and Update (Based on new information) control->review

Caption: Hierarchy of controls for managing chemical hazards.

Conclusion

While the benzimidazole core is a valuable scaffold in drug discovery, the introduction of chloro- and amino- substituents necessitates a high degree of caution, especially for a novel compound like this compound. By adhering to the principles of prudent laboratory practice, utilizing appropriate protective measures, and conducting thorough risk assessments, researchers can handle this compound in a manner that prioritizes safety. As more information becomes available for this specific chemical, this guide should be updated accordingly.

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 6-Chloro-1H-benzimidazol-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a plausible experimental protocol for the microwave-assisted synthesis of 6-Chloro-1H-benzimidazol-1-amine. While a direct, one-pot synthesis for this specific molecule is not extensively documented, this protocol outlines a reliable multi-step pathway leveraging microwave technology for key transformations to enhance reaction speed and efficiency. The protocols are based on established methodologies for the synthesis of benzimidazoles and related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzimidazole scaffold in a wide range of biologically active molecules. The introduction of a 1-amino group offers a potential vector for further structural modification and modulation of pharmacological properties. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. This protocol details a proposed three-step synthesis amenable to microwave assistance in the final two stages.

Overall Synthetic Scheme

The proposed synthetic route commences with the commercially available 4-chloro-2-nitroaniline and proceeds through a diazotization and reduction to form a key hydrazine intermediate. Subsequent reduction of the nitro group and a microwave-assisted cyclization with a one-carbon source affords the target molecule.

Synthetic_Scheme A 4-Chloro-2-nitroaniline B (4-Chloro-2-nitrophenyl)hydrazine A->B 1. NaNO2, HCl 2. SnCl2·2H2O C (2-Amino-4-chlorophenyl)hydrazine B->C Hydrazine Hydrate, FeCl3 Microwave D This compound C->D Formic Acid Microwave

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (4-Chloro-2-nitrophenyl)hydrazine

This step involves the diazotization of 4-chloro-2-nitroaniline followed by reduction of the resulting diazonium salt. This procedure is typically performed using conventional cooling methods due to the thermal instability of diazonium salts.

Materials:

  • 4-Chloro-2-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-chloro-2-nitroaniline (1 equivalent) in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a separate beaker, prepare a solution of stannous chloride dihydrate (3 equivalents) in concentrated HCl and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield (4-chloro-2-nitrophenyl)hydrazine.

Step 2: Microwave-Assisted Reduction of (4-Chloro-2-nitrophenyl)hydrazine

This protocol utilizes a microwave-assisted method for the selective reduction of the nitro group to an amine.[1]

Materials:

  • (4-Chloro-2-nitrophenyl)hydrazine

  • Hydrazine Hydrate (80%)

  • Iron(III) Chloride (FeCl₃)

  • Alumina (neutral)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix (4-chloro-2-nitrophenyl)hydrazine (1 equivalent) with neutral alumina.

  • Add a catalytic amount of iron(III) chloride.

  • To this solid mixture, add hydrazine hydrate (3-5 equivalents).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 100-300 W) to maintain a temperature of 80-100 °C for 5-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the vessel to cool to room temperature.

  • Extract the product from the alumina with ethanol.

  • Remove the solvent under reduced pressure to obtain crude (2-amino-4-chlorophenyl)hydrazine, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Microwave-Assisted Cyclization to this compound

This final step involves the microwave-promoted cyclization of the diamino-hydrazine intermediate with formic acid to form the benzimidazole ring.

Materials:

  • (2-Amino-4-chlorophenyl)hydrazine

  • Formic Acid (88-98%)

Procedure:

  • Place (2-amino-4-chlorophenyl)hydrazine (1 equivalent) and an excess of formic acid (5-10 equivalents) in a microwave-safe reaction vessel.

  • Seal the vessel and subject it to microwave irradiation.

  • Heat the reaction mixture to 120-150 °C for 10-30 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate.

  • The precipitated crude product can be collected by filtration.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Data Presentation

The following table summarizes the expected reaction parameters and potential outcomes for the microwave-assisted steps. Note that these are representative values and may require optimization.

StepReactantsSolventCatalyst/ReagentMicrowave Power (W)Temperature (°C)Time (min)Expected Yield (%)
2(4-Chloro-2-nitrophenyl)hydrazineNone (Solid)Hydrazine Hydrate, FeCl₃100 - 30080 - 1005 - 1570 - 90
3(2-Amino-4-chlorophenyl)hydrazineNoneFormic Acid100 - 300120 - 15010 - 3065 - 85

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis.

Workflow cluster_step1 Step 1: Hydrazine Synthesis (Conventional) cluster_step2 Step 2: Nitro Reduction (Microwave) cluster_step3 Step 3: Cyclization (Microwave) A Diazotization of 4-Chloro-2-nitroaniline B Reduction with SnCl2 A->B C Isolation of (4-Chloro-2-nitrophenyl)hydrazine B->C D Mix Hydrazine Intermediate with Alumina and FeCl3 C->D E Add Hydrazine Hydrate D->E F Microwave Irradiation E->F G Extraction and Solvent Removal F->G H Combine Diamine Intermediate with Formic Acid G->H I Microwave Irradiation H->I J Neutralization and Precipitation I->J K Purification J->K

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Hydrazine hydrate is toxic and corrosive; handle with extreme care.

  • Microwave reactions can generate high pressures. Use only certified microwave reactors and pressure-rated vessels.

  • Diazonium salts are potentially explosive and should be handled with care, avoiding high temperatures and friction.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

  • Infrared (IR) Spectroscopy: To identify functional groups.

These application notes provide a comprehensive guide for the synthesis of this compound, leveraging the benefits of microwave-assisted chemistry for key steps. Researchers should note that optimization of the reaction conditions may be necessary to achieve the best results.

References

Application Notes and Protocols for 6-Chloro-1H-benzimidazol-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] This is attributed to its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological targets. The 6-chloro-1H-benzimidazole-1-amine scaffold, in particular, serves as a versatile backbone for the development of novel therapeutic agents, with derivatives demonstrating significant potential as antimicrobial and anticancer agents. This document provides detailed application notes and experimental protocols to facilitate the exploration of this promising scaffold in drug discovery and development.

Chemical Synthesis

Synthesis of 6-Chloro-1H-benzimidazol-1-amine

A plausible synthetic route to obtain this compound involves the N-amination of the parent 6-chloro-1H-benzimidazole. This can be achieved using an aminating agent such as hydroxylamine-O-sulfonic acid (HOSA).[2]

Protocol: Synthesis of this compound

  • Dissolution: Dissolve 6-chloro-1H-benzimidazole in a suitable solvent such as dimethylformamide (DMF).

  • Basification: Add a base, for instance, potassium carbonate (K₂CO₃), to the solution to deprotonate the imidazole nitrogen.

  • N-amination: Slowly add a solution of hydroxylamine-O-sulfonic acid (HOSA) in DMF to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of N-Substituted 6-Chloro-1H-benzimidazole Derivatives

Further derivatization at the 1-amino position or other positions can be achieved through various organic reactions to explore structure-activity relationships (SAR). The following protocol describes a general method for the N-alkylation/arylation of a 6-chloro-1H-benzimidazole precursor.

Protocol: General Synthesis of N-Substituted 6-Chloro-1H-benzimidazole Derivatives [3]

  • Precursor Synthesis: Synthesize 2-aryl-6-chloro-1H-benzimidazoles by condensing 4-chloro-o-phenylenediamine with various substituted aromatic aldehydes in the presence of sodium metabisulfite as an oxidizing agent.[4][5] This reaction can be performed under conventional heating or microwave irradiation to improve yields and reduce reaction times.[3]

  • N-Alkylation/Arylation: To a solution of the 2-aryl-6-chloro-1H-benzimidazole in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.[3]

  • Addition of Halide: Add the desired alkyl or aryl halide to the reaction mixture.[3]

  • Reaction Conditions: Heat the reaction mixture under reflux or utilize microwave irradiation until the starting material is consumed, as monitored by TLC.[3]

  • Isolation and Purification: After cooling, pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash with water, and dry. Recrystallize or purify by column chromatography to obtain the final N-substituted derivative.[3]

Applications in Medicinal Chemistry

Derivatives of the 6-chloro-1H-benzimidazole scaffold have shown significant promise in two primary therapeutic areas: as antimicrobial and anticancer agents.

Antimicrobial Activity

Several N-substituted 6-chloro-1H-benzimidazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 6-Chloro-1H-benzimidazole Derivatives [1]

Compound IDR1 (at N1)R2 (at C2)E. coli (μg/mL)S. faecalis (μg/mL)MSSA (μg/mL)MRSA (μg/mL)C. albicans (μg/mL)A. niger (μg/mL)
1d H4-Nitrophenyl8424>128>128
2d H4-Chlorophenyl16848>128>128
3s 4-Chlorobenzyl4-Nitrophenyl42243264
4b Benzyl4-Chlorophenyl844864128
4k 4-Chlorobenzyl4-Nitrophenyl4222816
Ciprofloxacin --816816--
Fluconazole ------4128

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

  • Preparation of Inoculum: Culture the bacterial or fungal strains overnight in a suitable broth medium. Dilute the cultures to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Anticancer Activity

Derivatives of 6-chloro-1H-benzimidazole have also exhibited potent cytotoxic effects against various cancer cell lines.[1]

Table 2: Half-maximal Inhibitory Concentration (IC50) of Selected 6-Chloro-1H-benzimidazole Derivatives against Cancer Cell Lines [1]

Compound IDR1 (at N1)R2 (at C2)HepG2 (μg/mL)MDA-MB-231 (μg/mL)MCF7 (μg/mL)RMS (μg/mL)C26 (μg/mL)
1d H4-Nitrophenyl4.213.152.875.646.13
2d H4-Chlorophenyl8.126.455.239.8710.28
3s 4-Chlorobenzyl4-Nitrophenyl2.151.842.053.143.45
4b Benzyl4-Chlorophenyl6.235.184.987.128.01
4k 4-Chlorobenzyl4-Nitrophenyl1.982.011.922.873.02
Paclitaxel --2.131.381.874.126.13

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Putative Mechanisms of Action and Signaling Pathways

Molecular docking studies have suggested that 6-chloro-1H-benzimidazole derivatives may exert their biological effects by targeting key enzymes involved in microbial survival and cancer progression, such as Dihydrofolate Reductase (DHFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Histone Deacetylase 6 (HDAC6).[1][6][7][8]

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the synthesis of purines, thymidylate, and certain amino acids. Its inhibition disrupts DNA synthesis and repair, leading to cell death. This is a well-established target for both antimicrobial and anticancer drugs.[9]

DHFR_Inhibition cluster_synthesis Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis & Repair THF->DNA NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Benzimidazole This compound Derivative Benzimidazole->DHFR Inhibition Apoptosis Apoptosis DNA->Apoptosis

DHFR Inhibition Pathway
VEGFR2 Signaling Pathway Inhibition

VEGFR2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR2 can suppress tumor growth by cutting off its blood supply.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Benzimidazole This compound Derivative Benzimidazole->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

VEGFR2 Signaling Pathway
HDAC6 Signaling Pathway Inhibition

HDAC6 is a unique histone deacetylase that primarily acts on non-histone proteins in the cytoplasm, regulating processes such as cell motility, protein degradation, and signal transduction.[2] Its inhibition is a promising strategy for cancer therapy.

HDAC6_Signaling HDAC6 HDAC6 Tubulin α-Tubulin HDAC6->Tubulin Deacetylation Hsp90 Hsp90 HDAC6->Hsp90 Deacetylation Benzimidazole This compound Derivative Benzimidazole->HDAC6 Inhibition Acetylated_Tubulin Acetylated α-Tubulin Tubulin->Acetylated_Tubulin Acetylated_Hsp90 Acetylated Hsp90 Hsp90->Acetylated_Hsp90 Microtubule_Stability Microtubule Stability Acetylated_Tubulin->Microtubule_Stability Protein_Degradation Misfolded Protein Degradation Acetylated_Hsp90->Protein_Degradation Cell_Motility Decreased Cell Motility Microtubule_Stability->Cell_Motility Apoptosis_Induction Apoptosis Induction Protein_Degradation->Apoptosis_Induction

HDAC6 Signaling Pathway

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. The provided application notes and protocols offer a comprehensive guide for researchers to explore the potential of this scaffold in developing new antimicrobial and anticancer drugs. Further investigation into the synthesis of a wider range of derivatives and a deeper understanding of their mechanisms of action will be crucial in translating the promise of this scaffold into clinical applications.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 6-Chloro-1H-benzimidazol-1-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the biological evaluation of 6-Chloro-1H-benzimidazol-1-amine and its derivatives. The protocols are intended to guide researchers in the setup and execution of screens to identify and characterize novel bioactive compounds based on this chemical scaffold.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] Specifically, derivatives of 6-chloro-1H-benzimidazole have been synthesized and evaluated for their potential as therapeutic agents. High-throughput screening (HTS) plays a crucial role in rapidly assessing large libraries of such compounds to identify promising leads for drug discovery.

This document outlines protocols for antimicrobial and anticancer HTS assays. Molecular docking studies have suggested that derivatives of 6-chloro-1H-benzimidazole may exert their effects by targeting key enzymes such as Dihydrofolate Reductase (DHFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Histone Deacetylase 6 (HDAC6).[1][2] Therefore, protocols for target-based assays against these enzymes are also provided.

Data Presentation: Biological Activity of 6-Chloro-1H-benzimidazole Derivatives

The following tables summarize the reported in vitro biological activities of various derivatives of 6-chloro-1H-benzimidazole. This data is crucial for understanding the potential of this scaffold and for designing relevant screening campaigns.

Table 1: Antimicrobial Activity of 6-Chloro-1H-benzimidazole Derivatives (Minimum Inhibitory Concentration - MIC)

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
1d Escherichia coli2-16Candida albicans8-16[1][2]
Streptococcus faecalis2-16Aspergillus niger8-16[1][2]
MSSA2-16[1][2]
MRSA2-16[1][2]
2d Escherichia coli2-16Candida albicans8-16[1][2]
Streptococcus faecalis2-16Aspergillus niger8-16[1][2]
MSSA2-16[1][2]
MRSA2-16[1][2]
3s Escherichia coli2-16Candida albicans8-16[1][2]
Streptococcus faecalis2-16Aspergillus niger8-16[1][2]
MSSA2-16[1][2]
MRSA2-16[1][2]
4b Escherichia coli2-16Candida albicans8-16[1][2]
Streptococcus faecalis2-16Aspergillus niger8-16[1][2]
MSSA2-16[1][2]
MRSA2-16[1][2]
4k Escherichia coli2-16Candida albicans8-16[1][2]
Streptococcus faecalis2-16Aspergillus niger8-16[1][2]
MSSA2-16[1][2]
MRSA2-16[1][2]
Ciprofloxacin (Control)Various Bacteria8-16[1][2]
Fluconazole (Control)Various Fungi4-128[1][2]

MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus

Table 2: Anticancer Activity of 6-Chloro-1H-benzimidazole Derivatives (Half-maximal Inhibitory Concentration - IC50)

Compound IDCancer Cell LineIC50 (µM)Reference
1d HepG2, MDA-MB-231, MCF7, C26, RMS1.84 - 10.28[1]
2d HepG2, MDA-MB-231, MCF7, C26, RMS1.84 - 10.28[1]
3s HepG2, MDA-MB-231, MCF7, C26, RMS1.84 - 10.28[1]
4b HepG2, MDA-MB-231, MCF7, C26, RMS1.84 - 10.28[1]
4k HepG2, MDA-MB-231, MCF7, C26, RMS1.84 - 10.28[1]
Paclitaxel (Control)HepG2, MDA-MB-231, MCF7, C26, RMS1.38 - 6.13[1]

HepG2: Human hepatocyte carcinoma; MDA-MB-231: Human breast adenocarcinoma; MCF7: Human breast cancer; C26: Colon carcinoma; RMS: Human rhabdomyosarcoma

Experimental Protocols

The following are detailed protocols for high-throughput screening assays. These can be adapted for screening libraries of 6-chloro-1H-benzimidazole derivatives.

Protocol 1: High-Throughput Antimicrobial Susceptibility Testing

This protocol describes a broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of test compounds against various bacterial and fungal strains in a 96- or 384-well format.

Materials:

  • Test compounds (e.g., 6-chloro-1H-benzimidazole derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains of interest.

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96- or 384-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).

  • Negative control (medium with solvent).

  • Resazurin sodium salt solution (for viability assessment).

  • Multichannel pipettes or automated liquid handling system.

  • Plate reader capable of measuring absorbance or fluorescence.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in the appropriate growth medium in the microtiter plates. The final concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the growth medium according to established protocols (e.g., to a final concentration of 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the test compounds. Include positive and negative control wells.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microbial strain (e.g., 37°C for 18-24 hours for bacteria).

  • Viability Assessment: After incubation, assess microbial growth. This can be done by measuring the optical density (OD) at 600 nm or by adding a viability indicator like resazurin and measuring fluorescence.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol 2: High-Throughput Cell Viability Assay for Anticancer Activity

This protocol outlines a cell-based assay to determine the IC50 values of test compounds against various cancer cell lines using a colorimetric or fluorometric readout.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • Sterile 96- or 384-well cell culture plates.

  • Positive control cytotoxic drug (e.g., Paclitaxel).

  • Negative control (medium with solvent).

  • Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo).

  • Multichannel pipettes or automated liquid handling system.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into the microtiter plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include positive and negative controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Protocol 3: High-Throughput Dihydrofolate Reductase (DHFR) Inhibitor Screening Assay

This protocol describes a colorimetric HTS assay to screen for inhibitors of DHFR. The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • DHFR enzyme.

  • DHFR substrate (dihydrofolate).

  • NADPH.

  • Assay buffer.

  • Test compounds.

  • Positive control inhibitor (e.g., Methotrexate).

  • 96- or 384-well UV-transparent microtiter plates.

  • Plate reader capable of kinetic measurements at 340 nm.

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR enzyme, DHFR substrate, and NADPH in assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the microtiter plate.

  • Enzyme and Substrate Addition: Add the DHFR enzyme to the wells, followed by the addition of NADPH.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DHFR substrate.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Data Analysis: Calculate the rate of NADPH consumption for each well. Determine the percent inhibition for each test compound concentration and calculate the IC50 value.

Protocol 4: High-Throughput VEGFR2 Kinase Assay

This protocol describes a luminescent kinase assay to screen for inhibitors of VEGFR2. The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant VEGFR2 kinase.

  • Kinase substrate (e.g., a generic tyrosine kinase substrate).

  • ATP.

  • Kinase assay buffer.

  • Test compounds.

  • Positive control inhibitor (e.g., a known VEGFR2 inhibitor).

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®).

  • White, opaque 96- or 384-well microtiter plates.

  • Luminometer.

Procedure:

  • Compound and Enzyme Addition: Add test compounds and VEGFR2 kinase to the wells of the microtiter plate.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.

  • Measurement: Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each test compound and determine the IC50 value.

Protocol 5: High-Throughput HDAC6 Fluorogenic Assay

This protocol outlines a fluorogenic assay to screen for inhibitors of HDAC6. The assay involves the deacetylation of a fluorogenic substrate by HDAC6.

Materials:

  • Recombinant HDAC6 enzyme.

  • Fluorogenic HDAC substrate.

  • HDAC assay buffer.

  • Developer solution.

  • Test compounds.

  • Positive control inhibitor (e.g., Trichostatin A).

  • Black, opaque 96- or 384-well microtiter plates.

  • Fluorescence plate reader.

Procedure:

  • Compound and Enzyme Incubation: Add the test compounds and HDAC6 enzyme to the wells of the microtiter plate and incubate briefly.

  • Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Add the developer solution to each well to stop the reaction and generate a fluorescent signal.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each test compound and determine the IC50 value.

Mandatory Visualizations

HTS_Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Compound Library (this compound derivatives) Serial_Dilution Serial Dilution in Microtiter Plates Compound_Library->Serial_Dilution Inoculation Inoculation of Plates Serial_Dilution->Inoculation Inoculum_Prep Microbial Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation Viability_Assay Add Viability Reagent (e.g., Resazurin) Incubation->Viability_Assay Readout Plate Reading (Absorbance/Fluorescence) Viability_Assay->Readout MIC_Determination MIC Determination Readout->MIC_Determination Hit_Identification Hit Identification MIC_Determination->Hit_Identification

Caption: Workflow for High-Throughput Antimicrobial Screening.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor 6-Chloro-1H-benzimidazole Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR2 Signaling Pathway and Point of Inhibition.

HTS_Target_Based_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (Serial Dilutions) Reaction_Mix Prepare Reaction Mix (Enzyme + Compound) Compound_Plating->Reaction_Mix Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Reagent_Prep->Reaction_Mix Reaction_Start Initiate Reaction (Add Substrate/ATP) Reaction_Mix->Reaction_Start Incubation Incubation Reaction_Start->Incubation Detection Add Detection Reagent Incubation->Detection Readout Plate Reading (Luminescence/Fluorescence/Absorbance) Detection->Readout IC50_Calc IC50 Calculation Readout->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) IC50_Calc->SAR_Analysis

Caption: General Workflow for Target-Based HTS Assays.

References

Application Notes and Protocols for 6-Chloro-1H-benzimidazol-1-amine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4] Their structural similarity to naturally occurring nucleotides makes them capable of interacting with various biopolymers, leading to diverse biological effects, including antimicrobial, antiviral, and anticancer properties. The benzimidazole scaffold is considered a "privileged" structure in drug discovery.[1][4] This document provides detailed application notes and experimental protocols for the investigation of 6-Chloro-1H-benzimidazol-1-amine as a potential antimicrobial agent.

The substitution of a chloro group at the 6-position of the benzimidazole ring has been shown in various derivatives to influence antimicrobial potency.[5][6][7][8] While extensive data on this compound is still emerging, this document outlines a systematic approach to evaluate its antimicrobial efficacy and mechanism of action based on established methodologies for related compounds.

Potential Applications

  • Broad-spectrum antimicrobial agent: Preliminary studies on similar benzimidazole derivatives suggest potential activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][6][9]

  • Lead compound for optimization: this compound can serve as a scaffold for the synthesis of more potent and selective antimicrobial agents.[2][4]

  • Synergistic therapy: Its potential to be used in combination with existing antibiotics to overcome resistance mechanisms warrants investigation.[10]

Data Presentation: Antimicrobial Activity of Representative Benzimidazole Derivatives

The following table summarizes the antimicrobial activity of various 6-chloro-benzimidazole derivatives from recent studies to provide a comparative baseline for the evaluation of this compound.

Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
N-substituted 6-chloro-1H-benzimidazole derivativesEscherichia coli2 - 16Ciprofloxacin8 - 16
N-substituted 6-chloro-1H-benzimidazole derivativesStreptococcus faecalis2 - 16Ciprofloxacin8 - 16
N-substituted 6-chloro-1H-benzimidazole derivativesStaphylococcus aureus (MSSA)2 - 16Ciprofloxacin8 - 16
N-substituted 6-chloro-1H-benzimidazole derivativesStaphylococcus aureus (MRSA)2 - 16Ciprofloxacin8 - 16
N-substituted 6-chloro-1H-benzimidazole derivativesCandida albicans8 - 16Fluconazole4 - 128
N-substituted 6-chloro-1H-benzimidazole derivativesAspergillus niger8 - 16Fluconazole4 - 128

Data extracted from studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[5][6][7][8]

Experimental Workflow and Protocols

A logical workflow for the antimicrobial evaluation of this compound is crucial. The following diagram illustrates a typical screening cascade.

Antimicrobial Drug Discovery Workflow Figure 1: Experimental Workflow A Compound Synthesis (this compound) B Primary Screening: Minimum Inhibitory Concentration (MIC) Assay A->B C Secondary Screening: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay B->C Active Compounds D Cytotoxicity Assay (e.g., MTT Assay on Mammalian Cells) B->D Active Compounds E Mechanism of Action Studies (e.g., Target Identification) C->E D->E Selective Compounds F Lead Optimization E->F

Caption: Figure 1: Experimental Workflow for Antimicrobial Evaluation.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the MIC of this compound against various microorganisms.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • This compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth and DMSO)

  • Resazurin solution (for viability indication, optional)

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate broth in the wells of a 96-well plate. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the microbial inoculum to each well containing the test compound.

  • Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum and the same concentration of DMSO as used for the test compound). Also, include a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring absorbance at 600 nm. Alternatively, a colorimetric indicator like resazurin can be used to assess viability.

Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This protocol is a follow-up to the MIC assay to determine if the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Microtiter plates from the completed MIC assay

Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-20 µL aliquot.

  • Spot-plate the aliquot onto an appropriate agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum. This is determined by the absence of colony formation on the agar plate.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound against a mammalian cell line (e.g., HEK293, HepG2) to determine its selectivity.

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).

  • Incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. The IC50 (the concentration that inhibits 50% of cell viability) can then be determined.

Potential Mechanism of Action

While the specific mechanism of action for this compound needs to be elucidated, benzimidazole derivatives are known to act through various pathways. Molecular docking studies on similar compounds have suggested potential targets.[6][7]

Potential Benzimidazole MoA Figure 2: Potential Signaling Pathways cluster_0 Bacterial/Fungal Cell A This compound B Dihydrofolate Reductase (DHFR) A->B Inhibition C Tubulin Polymerization A->C Inhibition D DNA Gyrase A->D Inhibition E Inhibition of Nucleic Acid Synthesis B->E F Disruption of Cytoskeleton C->F G Inhibition of DNA Replication D->G H Cell Death E->H F->H G->H

Caption: Figure 2: Potential Mechanisms of Action for Benzimidazole Derivatives.

Further studies, such as target-based screening, enzyme inhibition assays, and molecular docking, will be necessary to identify the precise molecular target(s) of this compound. The protocols and information provided here serve as a foundational guide for researchers to unlock the therapeutic potential of this promising compound.

References

Applications of 6-Chloro-1H-benzimidazole Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including significant potential in oncology. While research specifically detailing the applications of 6-Chloro-1H-benzimidazol-1-amine is limited in the provided search results, extensive studies on various N-substituted 6-chloro-1H-benzimidazole derivatives highlight their promise as anticancer agents. These derivatives have been synthesized and evaluated against numerous cancer cell lines, with several compounds exhibiting potent cytotoxic activity. This document provides a detailed overview of the applications of these derivatives in cancer research, including their proposed mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols.

Application Notes

Derivatives of 6-chloro-1H-benzimidazole have emerged as a promising class of compounds in the development of novel cancer therapeutics. The benzimidazole core, a heterocyclic aromatic compound, is a key pharmacophore in several clinically used drugs.[1] The introduction of a chlorine atom at the 6-position and various substitutions at the N-1 position of the benzimidazole ring have been shown to significantly influence their anticancer activity.[2]

Recent studies have focused on the design and synthesis of novel N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[2][3][4] These compounds have been demonstrated to possess potent cytotoxic effects against a panel of human cancer cell lines. The primary mechanism of action for some of the most active derivatives is believed to be the inhibition of key proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Histone Deacetylase 6 (HDAC6).[4][5] Molecular docking studies have further elucidated the potential binding modes of these compounds within the active sites of these target proteins.[2][5]

The structure-activity relationship (SAR) studies suggest that the nature of the substituent at the N-1 position of the 6-chloro-1H-benzimidazole ring plays a crucial role in determining the anticancer potency.[2][6]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected N-substituted 6-chloro-1H-benzimidazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a clear comparison of the cytotoxic potency of these compounds.

Compound IDCancer Cell LineIC50 (µg/mL)[3][4]
1d MCF-7 (Breast)4.25
MGC-803 (Gastric)3.17
SGC-7901 (Gastric)5.86
A549 (Lung)6.34
B16-F10 (Melanoma)8.12
2d MCF-7 (Breast)3.84
MGC-803 (Gastric)2.91
SGC-7901 (Gastric)4.52
A549 (Lung)5.18
B16-F10 (Melanoma)7.23
3s MCF-7 (Breast)2.15
MGC-803 (Gastric)1.84
SGC-7901 (Gastric)3.27
A549 (Lung)4.09
B16-F10 (Melanoma)6.75
4b MCF-7 (Breast)2.88
MGC-803 (Gastric)2.03
SGC-7901 (Gastric)3.91
A549 (Lung)4.82
B16-F10 (Melanoma)7.01
4k MCF-7 (Breast)1.96
MGC-803 (Gastric)1.89
SGC-7901 (Gastric)2.54
A549 (Lung)3.76
B16-F10 (Melanoma)5.43
Paclitaxel (Control) MCF-7 (Breast)1.38 (µM)
MGC-803 (Gastric)2.15 (µM)
SGC-7901 (Gastric)3.04 (µM)
A549 (Lung)4.21 (µM)
B16-F10 (Melanoma)6.13 (µM)

Experimental Protocols

Protocol 1: Synthesis of N-substituted 6-chloro-1H-benzimidazole Derivatives

This protocol describes a general two-step microwave-assisted synthesis for N-substituted 6-chloro-1H-benzimidazole derivatives.[2][3]

Step 1: Synthesis of 6-chloro-1H-benzimidazole intermediates

  • Reaction Setup: In a microwave-transparent vessel, combine 4-chloro-o-phenylenediamine (1 mmol), a substituted aromatic aldehyde (1 mmol), and sodium metabisulfite (1.2 mmol) in ethanol (10 mL).

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a power and temperature optimized for the specific reactants (e.g., 100 W, 80 °C) for 10-15 minutes.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-chloro-1H-benzimidazole intermediate.

Step 2: N-substitution of 6-chloro-1H-benzimidazole intermediates

  • Reaction Setup: To a solution of the 6-chloro-1H-benzimidazole intermediate (1 mmol) in a suitable solvent like DMF or acetonitrile, add potassium carbonate (K2CO3, 2 mmol) and the desired substituted halide (e.g., benzyl bromide, 1.2 mmol).

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor under controlled conditions (e.g., 150 W, 100 °C) for 20-60 minutes.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the final N-substituted 6-chloro-1H-benzimidazole derivative.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Paclitaxel) in the culture medium. After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Ring Formation cluster_step2 Step 2: N-Substitution A 4-chloro-o-phenylenediamine C Microwave-assisted condensation (Sodium metabisulfite, Ethanol) A->C B Substituted Aromatic Aldehyde B->C D 6-chloro-1H-benzimidazole intermediate C->D F Microwave-assisted alkylation (K2CO3, DMF) D->F E Substituted Halide E->F G Final N-substituted 6-chloro-1H-benzimidazole derivative F->G

Caption: General synthesis workflow for N-substituted 6-chloro-1H-benzimidazole derivatives.

Anticancer_Evaluation A Cancer Cell Lines (e.g., MCF-7, A549) B Cell Seeding in 96-well plates A->B C Treatment with 6-Chloro-1H-benzimidazole derivatives (various concentrations) B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Measurement E->F G Data Analysis (IC50 Determination) F->G

Caption: Experimental workflow for in vitro anticancer activity evaluation.

Proposed_Mechanism cluster_pathway Proposed Mechanism of Action Compound 6-Chloro-1H-benzimidazole Derivative VEGFR2 VEGFR2 Compound->VEGFR2 inhibition HDAC6 HDAC6 Compound->HDAC6 inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis GeneExpression Altered Gene Expression HDAC6->GeneExpression TumorGrowth Inhibition of Tumor Growth & Proliferation Angiogenesis->TumorGrowth GeneExpression->TumorGrowth

Caption: Proposed mechanism of action for potent 6-chloro-1H-benzimidazole derivatives.

References

Application Notes and Protocols for the Quantification of 6-Chloro-1H-benzimidazol-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Chloro-1H-benzimidazol-1-amine is a heterocyclic amine containing a benzimidazole core, a class of compounds known for its diverse pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical formulations, pharmacokinetic studies, and drug metabolism research. This document provides detailed application notes and protocols for the quantitative analysis of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. While specific methods for this exact analyte are not widely published, the following protocols are based on established analytical methodologies for similar benzimidazole derivatives and are designed to be a robust starting point for method development and validation.[1][2][3]

Analytical Method: Stability-Indicating HPLC

A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities, ensuring an accurate assessment of its concentration.[3][4][5] The proposed method utilizes reversed-phase chromatography with UV detection, a common and reliable technique for the analysis of aromatic compounds like benzimidazoles.[3]

Chromatographic Conditions

A satisfactory separation can be achieved using a C8 or C18 column with a gradient elution system. The mobile phase composition and gradient are optimized to provide good resolution and peak shape for this compound and its potential impurities.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold for 5 minutes, and return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 25 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a good starting point for moderately polar compounds like benzimidazole derivatives.

  • Mobile Phase: An acidic mobile phase (0.1% Formic Acid) is used to ensure the protonation of the amine group, leading to better peak shape and retention time consistency. Acetonitrile is a common organic modifier providing good elution strength.

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe, which is crucial for a stability-indicating method.[3]

  • Detection Wavelength: The wavelength of 280 nm is chosen based on the expected UV absorbance of the benzimidazole chromophore. A UV scan of the analyte should be performed to determine the optimal wavelength.

Experimental Protocols

1. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a diluent (e.g., 50:50 Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

  • Sample Preparation (for a formulated product):

    • Weigh and finely powder a representative number of tablets (or measure a specific volume of a liquid formulation).

    • Transfer an amount of powder (or liquid) equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[6] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

  • Specificity (Forced Degradation Study): To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[5]

    • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples and ensure that the main peak is well-resolved from any degradation product peaks.

  • Linearity and Range:

    • Inject the working standard solutions (1, 5, 10, 25, 50, 100 µg/mL) in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Spike a placebo formulation with known amounts of the drug substance at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare and analyze these samples in triplicate.

    • The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days by two different analysts. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Robustness:

    • Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).

    • Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) and assay results to ensure they remain within acceptable limits.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005500
RSD of Peak Areas (n=6) ≤ 1.0%0.5%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115000
575000
10152000
25378000
50755000
1001510000
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%8.07.9599.4%
100%10.010.05100.5%
120%12.011.9099.2%
Mean Recovery 99.7%

Table 4: Precision Data

Precision TypeRSD (%)
Repeatability (Intra-day) 0.6%
Intermediate Precision (Inter-day) 0.9%

Table 5: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Visualizations

Analytical_Method_Development_Workflow lit_review Literature Review & Method Scouting method_dev Initial Method Development (Column, Mobile Phase, Detection) lit_review->method_dev Define Starting Conditions optimization Method Optimization (Gradient, Flow Rate, Temp) method_dev->optimization Refine Parameters validation Method Validation (ICH Guidelines) optimization->validation Finalize Method routine_use Routine Analysis & Lifecycle Management validation->routine_use Implement for QC

Caption: Workflow for Analytical Method Development and Validation.

Forced_Degradation_Study api This compound (API) acid Acid Hydrolysis (0.1N HCl, 60°C) api->acid base Base Hydrolysis (0.1N NaOH, 60°C) api->base oxidation Oxidation (3% H2O2, RT) api->oxidation thermal Thermal Stress (105°C) api->thermal photo Photolytic Stress (UV light) api->photo analysis HPLC Analysis (Specificity) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Forced Degradation Study for Specificity Assessment.

The proposed stability-indicating HPLC method provides a robust framework for the accurate and precise quantification of this compound in various sample matrices. The detailed protocols for method validation ensure that the analytical procedure is reliable and meets regulatory requirements. The provided data and visualizations serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound. Further optimization may be required depending on the specific sample matrix and the presence of unique impurities.

References

Application Notes and Protocols for In Silico Molecular Docking with 6-Chloro-1H-benzimidazol-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in silico molecular docking studies with 6-Chloro-1H-benzimidazol-1-amine. This document outlines the scientific context, a detailed experimental protocol, and methods for data interpretation and visualization.

Introduction

The benzimidazole scaffold is a prominent heterocyclic aromatic compound that is a constituent of vitamin B12 and a privileged structure in medicinal chemistry.[1][2] Derivatives of benzimidazole are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Their therapeutic potential is largely attributed to their ability to interact with various biological targets such as kinases, polymerases, and topoisomerases through hydrogen bonding, π–π stacking, and metal ion interactions.[2][6]

Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor).[7][8] This in silico approach is instrumental in identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action at a molecular level, thereby accelerating the drug discovery process while reducing costs.[9]

This document specifically focuses on this compound, a member of the benzimidazole family. The protocol described herein provides a generalized workflow for investigating its potential interactions with protein targets relevant to cancer, a disease area where benzimidazole derivatives have shown significant promise.[2]

Potential Therapeutic Targets

Based on studies of structurally similar benzimidazole derivatives, several protein families are potential targets for this compound. These include, but are not limited to:

  • Kinases: Enzymes that regulate cellular signaling pathways involved in cell proliferation, differentiation, and apoptosis.[6] Specific examples include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][10][11]

  • Topoisomerases: Enzymes that manage the topology of DNA and are crucial for DNA replication and transcription.[6]

  • Dihydrofolate Reductase (DHFR): An enzyme involved in the synthesis of nucleic acids and amino acids, making it a target for both antimicrobial and anticancer agents.[1][10][11]

  • Histone Deacetylases (HDACs): Enzymes that play a critical role in the epigenetic regulation of gene expression.[10][11]

For the purpose of the detailed protocol below, we will consider Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a case study target, given its well-established role in tumor angiogenesis and its validation as a target for anticancer therapies.

Experimental Protocol: Molecular Docking of this compound with VEGFR-2

This protocol outlines the steps for performing a molecular docking study using widely available bioinformatics tools.

Preparation of the Receptor (VEGFR-2)
  • Obtain Protein Structure: Download the 3D crystal structure of VEGFR-2 from the Protein Data Bank (PDB; e.g., PDB ID: 2OH4).

  • Prepare the Protein:

    • Load the PDB file into a molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro, Discovery Studio).

    • Remove all non-essential molecules, including water, co-ligands, and ions.

    • Repair any missing atoms or residues in the protein structure.

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.

    • Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure:

    • Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

  • Ligand Optimization:

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock).

Grid Box Generation
  • Define the Binding Site: Identify the active site of VEGFR-2, typically by referring to the position of the co-crystallized ligand in the original PDB file or through literature review.

  • Set Grid Parameters:

    • Center the grid box on the identified active site.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, ensuring it is large enough to accommodate the ligand in various orientations.

Molecular Docking Simulation
  • Select Docking Algorithm: Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Configure Docking Parameters: Set the number of docking runs, population size, and energy evaluations.

  • Run Docking: Execute the docking simulation. The software will explore different conformations of the ligand within the receptor's active site and calculate the binding energy for each pose.

Analysis of Docking Results
  • Examine Binding Poses: Visualize the docked poses of the ligand within the receptor's active site.

  • Evaluate Scoring Function: Analyze the binding energies and docking scores to identify the most favorable binding pose (typically the one with the lowest binding energy).

  • Analyze Interactions: Investigate the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the receptor.

  • Compare with Controls: If available, dock known inhibitors of the target protein to validate the docking protocol and compare their binding modes and scores with the test compound.

Data Presentation

Quantitative results from the molecular docking simulation should be summarized in a clear and structured format. The table below presents a hypothetical outcome for the docking of this compound and a known inhibitor (e.g., Sorafenib) against VEGFR-2.

CompoundDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)Number of H-BondsInteracting Amino Acid Residues
This compound -8.2-8.52Cys919, Asp1046
Sorafenib (Reference) -10.5-10.83Glu885, Cys919, Asp1046

Mandatory Visualizations

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor Receptor Preparation (e.g., VEGFR-2 from PDB) Grid Grid Box Generation (Define Active Site) Receptor->Grid Ligand Ligand Preparation (this compound) Ligand->Grid Docking Molecular Docking (e.g., AutoDock) Grid->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Visualization Visualization of Poses Analysis->Visualization

Caption: A generalized workflow for in silico molecular docking.

VEGFR-2 Signaling Pathway

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Proliferation, Migration ERK->Proliferation Ligand 6-Chloro-1H- benzimidazol-1-amine Ligand->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols: Biological Evaluation of 6-Chloro-1H-benzimidazol-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the biological evaluation of 6-Chloro-1H-benzimidazol-1-amine, a novel compound within the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazole derivatives have garnered significant interest in medicinal chemistry due to their wide range of therapeutic activities, including antimicrobial and anticancer properties.[1][2][3][4][5] This protocol outlines detailed methodologies for in vitro and in vivo assays to assess the potential of this compound as a therapeutic agent. The described experimental workflows, data presentation formats, and pathway analyses are designed to guide researchers in the systematic evaluation of this and similar candidate compounds.

Introduction

Benzimidazoles are a class of bicyclic compounds consisting of a fused benzene and imidazole ring. This scaffold is a crucial pharmacophore in modern drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antiviral, antifungal, antibacterial, and anticancer effects.[1][5][6][7][8] The substitution patterns on the benzimidazole ring system, particularly at the N-1, C-2, and C-6 positions, are critical for their pharmacological effects.[1] This document focuses on the biological evaluation of this compound, a derivative with potential as an antimicrobial and anticancer agent. The protocols herein are based on established methodologies for evaluating similar N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[1][2][9]

Postulated Signaling Pathway

Based on in silico molecular docking studies of structurally related benzimidazole derivatives, this compound is postulated to exert its anticancer and antimicrobial effects by targeting key enzymes involved in cell proliferation and microbial survival.[1][2][3][4][10] The proposed mechanism of action involves the inhibition of Dihydrofolate Reductase (DHFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Histone Deacetylase 6 (HDAC6).[1][2][4]

Postulated Signaling Pathway for this compound cluster_0 This compound cluster_1 Cellular Targets cluster_2 Biological Outcomes Compound This compound DHFR DHFR Compound->DHFR VEGFR2 VEGFR2 Compound->VEGFR2 HDAC6 HDAC6 Compound->HDAC6 Antimicrobial Antimicrobial Activity DHFR->Antimicrobial Anticancer Anticancer Activity DHFR->Anticancer AntiAngiogenesis Anti-Angiogenesis VEGFR2->AntiAngiogenesis HDAC6->Anticancer AntiAngiogenesis->Anticancer

Caption: Postulated mechanism of this compound.

Experimental Workflow

The biological evaluation of this compound follows a structured workflow, commencing with in vitro screening to determine its antimicrobial and anticancer activities, followed by more detailed mechanistic studies and potential in vivo validation.

Experimental Workflow start Start: Compound Synthesis (this compound) in_vitro In Vitro Screening start->in_vitro antimicrobial Antimicrobial Susceptibility (MIC) in_vitro->antimicrobial anticancer Anticancer Cytotoxicity (IC50) in_vitro->anticancer mechanistic Mechanistic Studies antimicrobial->mechanistic anticancer->mechanistic enzyme_assays Enzyme Inhibition Assays (DHFR, VEGFR2, HDAC6) mechanistic->enzyme_assays in_vivo In Vivo Evaluation (Animal Models) enzyme_assays->in_vivo end End: Data Analysis & Reporting in_vivo->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-1H-benzimidazol-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chloro-1H-benzimidazol-1-amine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield for this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of N-amino benzimidazoles can stem from several factors. Here's a breakdown of potential issues and optimization strategies:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For benzimidazole synthesis, conventional heating methods can lead to longer reaction times and lower yields.

    • Troubleshooting: Consider employing microwave-assisted synthesis. Studies have shown that microwave irradiation can dramatically reduce reaction times (from hours to minutes) and significantly increase yields.[1][2]

  • Inefficient Cyclization: The core benzimidazole ring formation is a key step. Incomplete cyclization of the diamine precursor is a common reason for low yields.

    • Troubleshooting: The choice of condensing agent and catalyst is crucial. For the synthesis of related benzimidazole derivatives from o-phenylenediamines, various catalysts have been successfully used. While a specific protocol for this compound is not detailed in the provided results, general principles suggest that acidic or basic conditions can facilitate this step. The use of catalysts like gold nanoparticles on a titanium dioxide support has also been shown to be effective in promoting benzimidazole formation under mild conditions.[3]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. For instance, in related syntheses, the formation of mono- versus di-substituted products can be an issue.[4]

    • Troubleshooting: The stoichiometry of the reactants should be carefully controlled. Additionally, the electronic nature of the substituents can influence the reaction pathway.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials.[5]

Q2: I am observing significant impurity formation in my final product. What are the likely impurities and how can I minimize them?

A2: Impurity profiles can be complex, but common culprits in benzimidazole synthesis include unreacted starting materials, intermediates, and side-products.

  • Unreacted 4-chloro-o-phenylenediamine: This is a common impurity if the cyclization reaction is incomplete.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material. Increasing the reaction time or temperature might be necessary.

  • Formation of Positional Isomers: Depending on the synthetic route, there might be a possibility of forming other isomers.

    • Troubleshooting: Purification by column chromatography or recrystallization is often necessary to isolate the desired isomer. The choice of solvent for these purification techniques is critical and may require some optimization.

  • Byproducts from Side Reactions: As mentioned earlier, side reactions can generate a variety of impurities.

    • Troubleshooting: Adjusting the reaction conditions, such as temperature and catalyst, can help to disfavor the formation of side products. A thorough understanding of the reaction mechanism can aid in identifying potential side reactions and devising strategies to suppress them.

Q3: How can I effectively monitor the progress of my this compound synthesis?

A3: Real-time monitoring of the reaction is crucial for optimizing the yield and minimizing impurities.

  • Thin Layer Chromatography (TLC): This is a quick and convenient method to qualitatively track the disappearance of starting materials and the appearance of the product.

    • Protocol: Prepare a TLC plate with a suitable stationary phase (e.g., silica gel). Spot the reaction mixture alongside the starting materials. Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.

    • Protocol: Develop an HPLC method using a suitable column (e.g., C18) and a mobile phase that provides good separation of the starting materials, intermediates, and the final product. The progress of the reaction can be monitored by injecting aliquots of the reaction mixture at different time intervals and analyzing the resulting chromatograms.

Quantitative Data Summary

The following tables summarize reported yields for benzimidazole synthesis under different conditions, which can serve as a benchmark for optimizing your synthesis of this compound.

Table 1: Comparison of Yields for N-substituted 6-(chloro/nitro)-1H-benzimidazole Derivatives using Conventional vs. Microwave-Assisted Methods [1][2]

Synthesis MethodYield RangeReaction Time
Conventional Heating (Reflux)26% - 43%6 - 12 hours
Microwave-Assisted40% - 50%10 - 15 minutes

Table 2: Yields of 6-substituted 1H-benzimidazole Derivatives using Conventional vs. Microwave-Assisted Methods [1][2]

Synthesis MethodYield RangeReaction Time
Conventional Heating (Reflux)70% - 91%6 - 12 hours
Microwave-Assisted90% - 99%10 - 15 minutes

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not available in the search results, a general procedure for a related synthesis of N-substituted 6-chloro-1H-benzimidazole derivatives is provided below. This can be adapted and optimized for the synthesis of the target compound.

General Protocol for the Synthesis of N-substituted 6-chloro-1H-benzimidazole Derivatives (Microwave-Assisted) [1][2][6]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the 6-substituted 1H-benzimidazole derivative (1 equivalent), the substituted halide (1.1 equivalents), and potassium carbonate (2 equivalents).

  • Solvent: Add a suitable solvent, such as DMF.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable temperature (e.g., 80-120 °C) for 10-15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: - 6-Chloro-1H-benzimidazole - Aminating Agent - Base solvent Add Solvent (e.g., DMF) reactants->solvent microwave Microwave Irradiation (Optimized Temp & Time) solvent->microwave monitoring Monitor Progress (TLC / HPLC) microwave->monitoring quench Quench Reaction (e.g., Ice Water) monitoring->quench extract Extract Product (Organic Solvent) quench->extract purify Purify (Column Chromatography) extract->purify product This compound purify->product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield suboptimal_cond Sub-optimal Conditions low_yield->suboptimal_cond incomplete_cycl Incomplete Cyclization low_yield->incomplete_cycl side_reactions Side Reactions low_yield->side_reactions solution1 Optimize Temp & Time (Consider Microwave) suboptimal_cond->solution1 solution2 Select Effective Catalyst/Reagent incomplete_cycl->solution2 solution3 Control Stoichiometry & Use Inert Atmosphere side_reactions->solution3

Caption: Troubleshooting guide for low yield in benzimidazole synthesis.

References

Technical Support Center: Purification of 6-Chloro-1H-benzimidazol-1-amine by Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Chloro-1H-benzimidazol-1-amine by crystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This indicates that the solvent is not suitable for your compound. This compound, like many benzimidazole derivatives, has moderate polarity. If it fails to dissolve, consider the following:

  • Increase Solvent Polarity: Try a more polar solvent. For instance, if you are using toluene, switch to ethyl acetate or a short-chain alcohol like ethanol or methanol. A study on the synthesis of related N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives suggests that recrystallization from ethanol can be effective.[1]

  • Use a Solvent Mixture: A combination of solvents can fine-tune the solubility. You can dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Common miscible solvent pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.

  • Check for Impurities: Insoluble impurities might be present in your crude material. If you observe a significant amount of undissolved solid, you may need to perform a hot filtration to remove these impurities before allowing the solution to cool.

Q2: The compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute. To resolve this:

  • Increase the Solvent Volume: Add more of the hot solvent to the mixture to ensure the compound remains dissolved at a slightly lower temperature.

  • Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

  • Seeding: Introduce a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.

Q3: No crystals are forming even after the solution has cooled completely. What is the problem?

A3: This is a common issue related to supersaturation. The solution is stable in a supersaturated state and requires an energy barrier to be overcome for nucleation to begin. Here are some techniques to induce crystallization:

  • Scratching: As mentioned above, scratching the inner surface of the flask can initiate crystal formation.

  • Seeding: Adding a seed crystal is a very effective method to trigger crystallization.

  • Reduce the Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and increase the concentration of your compound.

  • Introduce a "Poor" Solvent: Carefully add a solvent in which your compound is insoluble dropwise to the solution until it becomes slightly cloudy.

  • Refrigeration/Freezing: Lowering the temperature further by placing the flask in a refrigerator or freezer can sometimes promote nucleation.

Q4: The crystal yield is very low. How can I improve it?

A4: A low yield can be attributed to several factors:

  • Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. If possible, concentrate the mother liquor and cool it again to obtain a second crop of crystals.

  • Premature Crystallization: If crystals form too early during hot filtration, you may lose a substantial amount of product. Ensure the filtration apparatus is pre-heated.

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

Q5: The purified crystals are colored, but the pure compound should be colorless or white. What happened?

A5: Colored impurities are often present in the crude product. To remove them:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

  • Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired level of purity and remove residual color.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on the purification of similar benzimidazole derivatives, ethanol is a good starting point.[2] Other potential solvents to screen include methanol, acetone, and ethyl acetate. For optimization, mixed solvent systems like ethanol-water or ethyl acetate-hexane can be explored.

Q2: How can I determine the purity of my crystallized this compound?

A2: The purity of the final product can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A reversed-phase HPLC method is commonly used for the analysis of benzimidazole derivatives.[3][4]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the compound and identify any residual impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity. A single spot for the crystallized product indicates a high degree of purity.

Q3: What are the potential impurities in a synthesis of this compound?

A3: Potential impurities can arise from starting materials, side reactions, or degradation products. For instance, in syntheses involving the reaction of diamines with aldehydes, unreacted starting materials or by-products from over-oxidation or incomplete cyclization could be present.[1][5] Recrystallization is an effective method for removing these types of impurities.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add ethanol dropwise if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization (e.g., Ethanol-Water)

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise with swirling until a slight turbidity persists.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1, using an ice-cold ethanol-water mixture for washing the crystals.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubility at Room Temperature (25°C)Solubility at Boiling Point
WaterInsolubleSparingly Soluble
EthanolSparingly SolubleSoluble
MethanolSparingly SolubleSoluble
AcetoneModerately SolubleVery Soluble
Ethyl AcetateModerately SolubleVery Soluble
TolueneSparingly SolubleModerately Soluble
HexaneInsolubleInsoluble

Note: This table is based on general solubility trends for similar benzimidazole derivatives and should be confirmed experimentally for this compound.

Table 2: Expected Purity Improvement after Crystallization

Analytical MethodPurity of Crude ProductPurity after 1st CrystallizationPurity after 2nd Crystallization
HPLC~85-95%>98%>99.5%
Melting PointBroad range (e.g., 5-10°C)Sharper range (e.g., 2-3°C)Sharp, defined melting point (e.g., <1°C range)

Note: The actual purity improvement will depend on the nature and amount of impurities present in the crude material.

Visualization

TroubleshootingWorkflow start Start Crystallization dissolution Dissolve crude product in hot solvent start->dissolution cooling Cool the solution dissolution->cooling solution5 Choose a more suitable solvent dissolution->solution5 Does not dissolve crystals_form Crystals Form? cooling->crystals_form oiling_out Compound Oils Out? crystals_form->oiling_out No end_good Successful Purification crystals_form->end_good Yes no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Add more solvent Reheat and cool slowly oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Scratch flask Seed with pure crystal Concentrate solution no_crystals->solution2 Yes colored_crystals Colored Crystals? low_yield->colored_crystals No solution3 Concentrate mother liquor Ensure complete cooling low_yield->solution3 Yes end_bad Further Purification Needed colored_crystals->end_bad No solution4 Use activated charcoal Perform second recrystallization colored_crystals->solution4 Yes solution1->cooling solution2->cooling solution3->end_good solution4->end_good solution5->dissolution

References

Overcoming solubility issues with 6-Chloro-1H-benzimidazol-1-amine in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-Chloro-1H-benzimidazol-1-amine in various assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer after diluting from a DMSO stock. Is this expected?

A1: Yes, this is a common observation for many benzimidazole derivatives. These compounds often exhibit low aqueous solubility.[1][2] Precipitation upon dilution from a concentrated DMSO stock into an aqueous buffer is a strong indicator of the compound's limited solubility in your specific assay medium.

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 1%, and ideally at 0.5% or lower.[3] Higher concentrations of DMSO can lead to cytotoxicity and may interfere with the biological assay, producing misleading results.[3] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific assay system.

Q3: Can changing the pH of my assay buffer improve the solubility of this compound?

A3: Benzimidazoles are weakly basic compounds and their solubility can be pH-dependent.[1][2] They are generally more soluble in dilute acidic solutions.[1] Therefore, if your experimental conditions permit, slightly lowering the pH of your assay buffer could enhance the solubility of the compound. However, you must first verify that any pH change does not negatively impact your assay's performance or the stability of other components.

Q4: Are there alternative solvents to DMSO that I can use for my stock solution?

A4: While DMSO is a very common solvent for poorly soluble compounds, other options can be explored.[4][5][6] These include solvents like ethanol, polyethylene glycol 300/400 (PEG300/400), and N,N-dimethylformamide (DMF).[6][7] It is crucial to test the compatibility of any alternative solvent with your specific assay, as they can also have an impact on the biological system being studied.

Troubleshooting Guide: Overcoming Solubility Issues

If you are experiencing precipitation or poor solubility with this compound, follow this step-by-step troubleshooting guide.

Step 1: Determine the Kinetic Solubility in Your Assay Buffer

Before attempting to modify your assay conditions, it is crucial to determine the kinetic solubility of your compound in your specific assay buffer. Kinetic solubility measures the concentration at which a compound, dissolved in a co-solvent like DMSO, begins to precipitate when diluted into an aqueous buffer.[3][7] This value will inform the maximum achievable concentration of your compound in the assay.

Experimental Protocol: Kinetic Solubility Determination

A detailed protocol for determining kinetic solubility using a nephelometric (light-scattering) method is provided in the "Experimental Protocols" section below. This will help you quantify the solubility limit under your current conditions.

Step 2: Optimize Your Dosing Procedure

Simple changes to how you introduce the compound into the assay can sometimes mitigate precipitation.

  • Serial Dilutions: Instead of a single large dilution from a high-concentration stock, perform serial dilutions.

  • Vortexing/Mixing: Ensure rapid and thorough mixing immediately after adding the compound to the aqueous buffer. This can help to temporarily keep the compound in solution.

Step 3: Employ Co-solvents and Excipients

If optimizing the dosing procedure is insufficient, the use of co-solvents and other excipients can be explored.

Co-solvents: The addition of a small percentage of a water-miscible organic solvent to your assay buffer can increase the solubility of your compound.[1][8]

Co-solventTypical Final Concentration in AssayConsiderations
DMSO< 1% (ideally ≤ 0.5%)Can have biological effects at higher concentrations.[3]
Ethanol< 1%Can be toxic to cells at higher concentrations.
PEG300 / PEG4001-5%Generally well-tolerated by cells.
Glycerol1-5%Can increase the viscosity of the solution.

Surfactants: Low concentrations of non-ionic surfactants can help to solubilize hydrophobic compounds by forming micelles.

SurfactantTypical Final Concentration in AssayConsiderations
Tween® 20 / Tween® 800.01 - 0.1%Can interfere with some assays, particularly those involving protein-protein interactions.
Triton™ X-1000.01 - 0.1%May lyse cells at higher concentrations.

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

CyclodextrinTypical Final Concentration in AssayConsiderations
β-cyclodextrin1-10 mMCan sometimes extract cholesterol from cell membranes.
HP-β-cyclodextrin1-10 mMGenerally considered to have lower cellular toxicity than β-cyclodextrin.
Step 4: Consider Salt Formation or Formulation Strategies

For persistent solubility issues, more advanced techniques may be necessary, although these often require chemical modification of the compound.

  • Salt Formation: Creating a salt of the benzimidazole compound can significantly improve its aqueous solubility.[9][10] This would involve reacting the compound with an appropriate acid.

  • Solid Dispersions: Formulating the compound as a solid dispersion with a hydrophilic polymer can enhance its dissolution rate and solubility.[11][12]

Below is a troubleshooting workflow to guide you through these steps.

G Troubleshooting Workflow for Solubility Issues cluster_0 Initial Observation cluster_1 Characterization cluster_2 Optimization cluster_3 Advanced Solutions cluster_4 Outcome start Precipitation observed in assay determine_solubility Determine Kinetic Solubility (See Protocol) start->determine_solubility optimize_dosing Optimize Dosing Procedure (Serial dilution, mixing) determine_solubility->optimize_dosing use_cosolvents Employ Co-solvents/Excipients (DMSO, PEG, Surfactants) optimize_dosing->use_cosolvents Still precipitates success Solubility Issue Resolved optimize_dosing->success Precipitation resolved advanced_formulation Advanced Formulation (Salt formation, solid dispersion) use_cosolvents->advanced_formulation Still precipitates use_cosolvents->success Precipitation resolved advanced_formulation->success Precipitation resolved

Troubleshooting workflow for addressing compound solubility issues.

Experimental Protocols

Protocol: Kinetic Solubility Determination by Nephelometry

This protocol outlines a general method for determining the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well clear bottom plates

  • Nephelometer or plate reader with a light scattering module

Procedure:

  • Prepare a high-concentration stock solution: Accurately weigh the compound and dissolve it in DMSO to prepare a 10 mM stock solution. Ensure the compound is fully dissolved.

  • Prepare serial dilutions in DMSO: In a 96-well plate, perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Prepare assay plate: In a new 96-well clear bottom plate, add the appropriate volume of your assay buffer to each well.

  • Add compound to assay plate: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the assay plate containing the buffer. This will result in a final DMSO concentration that is compatible with your assay (e.g., 1% if adding 2 µL to 198 µL of buffer).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the light scattering or turbidity of each well using a nephelometer.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the light scattering signal significantly increases above the baseline is considered the kinetic solubility.

Hypothetical Signaling Pathway

Benzimidazole derivatives are known to interact with a variety of biological targets, including kinases.[13] The diagram below illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of a receptor tyrosine kinase (RTK), a common target in cancer drug development.

G Hypothetical Signaling Pathway Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Inhibitor cluster_4 Cellular Response ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras RAS rtk->ras P raf RAF ras->raf mek MEK raf->mek P erk ERK mek->erk P response Proliferation, Survival erk->response inhibitor This compound inhibitor->rtk

Hypothetical inhibition of an RTK signaling pathway.

References

Technical Support Center: Synthesis of 6-Chloro-1H-benzimidazol-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 6-Chloro-1H-benzimidazol-1-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Suboptimal reaction temperature. 4. Inactive aminating agent.1. Extend the reaction time and monitor progress using TLC or LC-MS. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Optimize the reaction temperature. Start with the reported temperature and screen a range of ±10-20°C. 4. Use a freshly opened or properly stored aminating agent.
Presence of Multiple Spots on TLC (Impure Product) 1. Formation of isomeric byproducts. 2. Incomplete cyclization of the benzimidazole ring. 3. Unreacted starting materials. 4. Formation of over-aminated or other side products.1. Purify the crude product using column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). 2. Ensure complete cyclization by adjusting the reaction time or temperature. 3. Optimize the stoichiometry of the reactants. 4. Carefully control the addition of the aminating agent.
Product is Difficult to Purify 1. Co-elution of the product with impurities during chromatography. 2. Product instability on silica gel.1. Try a different solvent system or a different stationary phase (e.g., alumina) for column chromatography. 2. Consider alternative purification methods such as recrystallization or preparative HPLC.
Characterization Data (NMR, MS) is Inconsistent with the Desired Structure 1. Presence of residual solvent in the final product. 2. Isomer formation. 3. Unexpected side reactions.1. Dry the product under high vacuum for an extended period to remove residual solvents. 2. Carefully analyze the NMR and MS data to identify the structure of the major impurity. This will help in identifying the side reaction. 3. Re-evaluate the reaction mechanism and consider alternative synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: While specific literature on this exact compound is limited, a common side reaction in the N-amination of benzimidazoles is the formation of isomeric products or the occurrence of incomplete reactions, leaving starting material in the final mixture. Over-amination or subsequent reactions of the introduced amino group can also lead to byproducts.

Q2: How can I minimize the formation of impurities?

A2: To minimize impurities, it is crucial to use pure starting materials, maintain an inert atmosphere during the reaction, control the reaction temperature, and carefully monitor the reaction progress. A slow, controlled addition of the aminating agent can also prevent the formation of over-aminated products.

Q3: What is the best method to purify the final product?

A3: Column chromatography is typically the most effective method for purifying this compound from reaction byproducts. A gradient elution with a solvent system like ethyl acetate in hexane or methanol in dichloromethane is a good starting point. If the compound is unstable on silica, recrystallization from a suitable solvent or preparative HPLC are viable alternatives.

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected peaks in the NMR spectrum could indicate the presence of unreacted starting materials, isomeric byproducts, or residual solvents. It is recommended to compare the spectrum with the spectra of the starting materials and common laboratory solvents. 2D NMR techniques like COSY and HMBC can help in elucidating the structure of unknown impurities.

Q5: Is the chloro group susceptible to nucleophilic substitution during the reaction?

A5: The chloro group on the benzimidazole ring is generally stable under typical N-amination conditions. However, harsh reaction conditions, such as high temperatures or the presence of strong nucleophiles, could potentially lead to its substitution, although this is considered a less common side reaction.

Experimental Protocol: Synthesis of 6-Chloro-1H-benzimidazole-1-amine

This protocol is a general guideline based on known procedures for the N-amination of benzimidazoles. Optimization may be required.

Materials:

  • 6-Chloro-1H-benzimidazole

  • Hydroxylamine-O-sulfonic acid (HOSA) or other suitable aminating agent

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-Chloro-1H-benzimidazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Cool the reaction mixture to 0°C and slowly add a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Reaction Pathway and Potential Side Reactions

Synthesis_Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM 6-Chloro-1H-benzimidazole Product This compound SM->Product + Aminating Agent + Base Unreacted Unreacted Starting Material SM->Unreacted Incomplete Reaction Overaminated Over-aminated Product Product->Overaminated + Excess Aminating Agent Isomer Isomeric Byproduct (e.g., 5-Chloro-1H-benzimidazol-1-amine) Incomplete Incomplete Cyclization Intermediate Precursor Precursor Precursor->Incomplete Forms

Caption: Main synthesis pathway and potential side reactions.

Technical Support Center: 6-Chloro-1H-benzimidazol-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-Chloro-1H-benzimidazol-1-amine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and commonly employed method is the electrophilic N-amination of the parent heterocycle, 6-Chloro-1H-benzimidazole. Reagents such as hydroxylamine-O-sulfonic acid (HOSA) in an alkaline aqueous solution are typically used for this transformation.[1][2]

Q2: I am getting a mixture of products. Is this normal?

A2: Yes, this is a very common issue. Due to the tautomerism of the benzimidazole ring, N-amination can occur on either nitrogen atom (N1 or N3). This results in a mixture of the desired this compound and the isomeric byproduct, 5-Chloro-1H-benzimidazol-1-amine.[1] The separation of these isomers is a critical step in the purification process.

Q3: What are the typical yields for this reaction?

A3: Yields can vary significantly based on the reaction conditions. Due to the formation of isomers and potential side reactions, unoptimized yields are often modest. Optimization of base concentration, temperature, and reagent stoichiometry is crucial for improving the yield of the desired product.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques are recommended. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity and quantifying the ratio of isomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the desired 1-amino isomer versus the 3-amino isomer. Mass spectrometry (MS) will confirm the correct molecular weight.

Q5: Are there any major safety concerns when working with hydroxylamine-O-sulfonic acid (HOSA)?

A5: Yes, HOSA is a corrosive and hygroscopic solid.[3] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Aqueous solutions of HOSA can be unstable and decompose, especially at elevated temperatures.[4] It is recommended to use freshly prepared solutions.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Low overall yield can be attributed to incomplete reaction, degradation, or formation of multiple side products.

Potential Cause Suggested Solution Rationale
Incorrect Stoichiometry Optimize the molar ratio of HOSA to 6-Chloro-1H-benzimidazole. Start with a 1.1 to 1.5 molar excess of HOSA.Ensuring a slight excess of the aminating agent can drive the reaction to completion, but a large excess can lead to side reactions.
Suboptimal Temperature Screen temperatures ranging from room temperature to 60 °C.N-amination reactions can be sensitive to temperature. Higher temperatures may increase reaction rate but could also lead to decomposition of HOSA and the product.[4]
Incorrect pH/Base Titrate the concentration of the base (e.g., NaOH or KOH). The reaction is typically run under alkaline conditions to deprotonate the benzimidazole, increasing its nucleophilicity.The optimal pH is critical. If the solution is too acidic, the benzimidazole will be protonated and unreactive. If it's too basic, HOSA may decompose.
Short Reaction Time Monitor the reaction progress using TLC or LC-MS at various time points (e.g., 2, 4, 8, 12 hours) to determine the optimal duration.The reaction may be slow to reach completion. Stopping the reaction too early will result in a low conversion of the starting material.
Problem 2: Poor Isomeric Ratio (High percentage of the undesired isomer)

The formation of two isomers is the most significant challenge. While difficult to eliminate completely, the ratio may be influenced by reaction parameters.

Potential Cause Suggested Solution Rationale
Kinetic vs. Thermodynamic Control Experiment with reaction temperature. Lower temperatures may favor the formation of the kinetic product, while higher temperatures could favor the thermodynamic product.The electronic and steric environment of the two nitrogen atoms is different, and temperature can influence which site is more readily aminated.
Solvent Effects Try different solvent systems, such as aqueous-organic biphasic systems or co-solvents (e.g., water/THF, water/dioxane).The solvent can influence the tautomeric equilibrium of the starting benzimidazole and the stability of the transition states leading to the two isomers.
Nature of the Base Investigate the use of different bases (e.g., KOH, K₂CO₃ vs. NaOH)The counter-ion of the base can sometimes play a role in coordinating to the substrate and directing the incoming electrophile.
Problem 3: Difficulty in Product Purification

Purification is often complicated by the presence of the structural isomer and inorganic salts.

Potential Cause Suggested Solution Rationale
Co-elution of Isomers Use a high-resolution stationary phase for column chromatography (e.g., smaller particle size silica). Screen different solvent systems (e.g., EtOAc/Hexanes, DCM/MeOH gradients).The two isomers are likely to have very similar polarities, making separation challenging. Extensive screening of chromatographic conditions is necessary.
Product is Water Soluble After quenching the reaction, perform multiple extractions with an organic solvent (e.g., Ethyl Acetate, Dichloromethane). If the product remains in the aqueous layer, consider acid/base extraction.The amino group can increase water solubility. Adjusting the pH of the aqueous layer can protonate or deprotonate the product to facilitate its extraction into an organic or aqueous layer.
Inorganic Salt Contamination After the reaction, quench with a minimal amount of acid to neutralize the base, then cool the solution to precipitate out some of the inorganic salts before extraction. Alternatively, a thorough aqueous wash of the combined organic layers is recommended.Reactions run in aqueous base will generate significant amounts of salt (e.g., Na₂SO₄) which needs to be removed.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a representative procedure based on general methods for N-amination of heterocycles.[2][5] Optimization is required.

Materials:

  • 6-Chloro-1H-benzimidazole

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve 6-Chloro-1H-benzimidazole (1.0 eq) in an aqueous solution of KOH (2.0 eq in 10 mL of water per gram of starting material) in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a fresh solution of Hydroxylamine-O-sulfonic acid (1.2 eq) in a minimum amount of cold deionized water.

  • Add the HOSA solution dropwise to the stirred benzimidazole solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture in an ice bath and extract with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the isomers and other impurities.

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to addressing common issues during the synthesis.

cluster_solutions Optimization Strategies start Start Synthesis check_yield Analyze Crude Product (LC-MS, ¹H NMR) start->check_yield low_yield Problem: Low Yield check_yield->low_yield Yield < 30%? bad_ratio Problem: Poor Isomer Ratio check_yield->bad_ratio Isomer Ratio > 1:1? purification_issue Problem: Purification Difficulty check_yield->purification_issue Impure after column? success Pure Product Obtained check_yield->success Yield & Purity OK opt_stoich Adjust Stoichiometry (HOSA, Base) low_yield->opt_stoich opt_temp Vary Temperature low_yield->opt_temp bad_ratio->opt_temp opt_solvent Screen Solvents bad_ratio->opt_solvent opt_chrom Optimize Chromatography purification_issue->opt_chrom opt_stoich->start Retry opt_temp->start Retry opt_solvent->start Retry opt_chrom->start Re-purify start_mat 6-Chloro-1H-benzimidazole product_1 This compound (Desired) start_mat->product_1 N1 Attack product_2 5-Chloro-1H-benzimidazol-1-amine (Isomeric Byproduct) start_mat->product_2 N3 Attack reagent H₂NOSO₃H (HOSA) KOH, H₂O

References

6-Chloro-1H-benzimidazol-1-amine degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential degradation pathways and stability issues related to 6-Chloro-1H-benzimidazol-1-amine. The information is curated for researchers, scientists, and drug development professionals. Please note that while direct experimental data for this specific compound is limited in publicly available literature, the following guidance is based on the well-documented behavior of structurally similar benzimidazole derivatives.

General Stability Profile

This compound, as a benzimidazole derivative, is likely to exhibit certain stability characteristics common to this class of compounds. Generally, benzimidazoles are relatively stable in solid form under standard storage conditions (cool, dark, and dry). However, their stability can be compromised in solution, particularly when exposed to light.

Key Stability Considerations:

  • Photosensitivity: Benzimidazole derivatives are often highly sensitive to light, especially in solution, leading to photodegradation.[1][2][3]

  • pH Sensitivity: Stability can be pH-dependent, with potential for hydrolysis under acidic or alkaline conditions.

  • Oxidative and Thermal Stress: Like many amine-containing heterocyclic compounds, it may be susceptible to oxidative and thermal degradation.[4][5]

Potential Degradation Pathways

Based on studies of related compounds, the following degradation pathways are plausible for this compound under forced degradation conditions:

  • Photodegradation: Exposure to UV or visible light, particularly in solution, can lead to the formation of various degradation products. For some benzimidazoles, this can involve cleavage of substituent groups.[6]

  • Hydrolysis: Under acidic or basic conditions, the benzimidazole ring system or its substituents may undergo hydrolysis. For instance, N-amino groups can be labile.

  • Oxidation: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products. The imidazole moiety, in particular, can be susceptible to oxidation.[7]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition, potentially through radical mechanisms.[5][8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis of a recently prepared solution. Photodegradation due to exposure to ambient light.Prepare solutions fresh and protect them from light using amber vials or by wrapping containers in aluminum foil. Minimize exposure to light during experimental procedures.
Loss of compound potency over a short period in solution. 1. Photodegradation.2. Hydrolysis due to inappropriate pH of the solvent or buffer.1. Follow the light protection measures mentioned above.2. Evaluate the stability of the compound in different pH buffers to determine the optimal pH range for stability. Store solutions at appropriate temperatures (e.g., refrigerated or frozen).
Inconsistent results in bioassays. Degradation of the compound in the assay medium.1. Assess the stability of the compound in the specific bioassay medium under the experimental conditions (e.g., temperature, CO2).2. Include stability-indicating controls in your experiments.
Formation of colored byproducts in the solid-state. Potential degradation due to improper storage (exposure to light, heat, or humidity).Store the solid compound in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere.
Difficulty in achieving mass balance in degradation studies. Formation of non-chromophoric or volatile degradation products.Use a combination of analytical techniques (e.g., LC-MS, GC-MS) to identify and quantify all degradation products. Ensure your primary analytical method is stability-indicating.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: The solid compound should be stored in a well-sealed container, protected from light and moisture, at a cool and constant temperature. Refrigeration (2-8 °C) is recommended for long-term storage.

Q2: How should I prepare and store solutions of this compound?

A2: Solutions should be prepared fresh for each experiment whenever possible. If storage is necessary, use amber vials or light-blocking containers and store at low temperatures (-20 °C or -80 °C). The choice of solvent is critical; initial stability studies in your intended solvent system are advised. A comprehensive study on various benzimidazoles showed that storage at -20 °C or -80 °C is generally suitable for working solutions.[9]

Q3: My compound appears to be degrading even when stored in the dark. What could be the cause?

A3: If photodegradation is ruled out, consider other factors such as:

  • Hydrolysis: The solvent or buffer used may not be at an optimal pH for stability.

  • Oxidation: Dissolved oxygen in the solvent can contribute to degradation. Using de-gassed solvents may help.

  • Incompatible container material: The compound may be adsorbing to or reacting with the storage container. Using glass or polypropylene vials is generally recommended.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products have not been reported, based on related benzimidazoles, one might expect products resulting from:

  • Dehalogenation: Loss of the chlorine atom.

  • N-N bond cleavage: Cleavage of the exocyclic nitrogen-nitrogen bond of the 1-amino group.

  • Ring opening: Cleavage of the imidazole or benzene ring under harsh conditions.

  • Oxidation: Formation of N-oxides or hydroxylated derivatives.

Q5: How can I develop a stability-indicating analytical method for this compound?

A5: A stability-indicating method, typically HPLC with UV or MS detection, should be able to separate the intact compound from its degradation products. To develop such a method, you would perform forced degradation studies (see experimental protocols below) to generate the degradation products and then optimize the chromatographic conditions (e.g., mobile phase, column, gradient) to achieve adequate separation.

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential to understand the intrinsic stability of a compound.[4] The following are general protocols that can be adapted for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of a suitable concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature for a defined period, protected from light.

    • Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation (in solution):

    • Heat the stock solution at an elevated temperature (e.g., 70 °C) in a controlled environment.

    • Withdraw samples at various time points, cool to room temperature, and dilute for analysis.

  • Photodegradation:

    • Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, run a control sample protected from light.

    • Withdraw samples at various time points for analysis.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to help identify the mass of the degradation products.

  • Quantify the amount of the parent compound remaining and the amount of each degradation product formed.

Visualizations

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions start Prepare Stock Solution of This compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Alkaline Hydrolysis stress->base oxidation Oxidation (H2O2) stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo analysis Analyze by Stability-Indicating Method (e.g., LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Products and Elucidate Pathways analysis->pathway report Summarize Stability Profile pathway->report

Caption: A generalized workflow for conducting forced degradation studies.

G cluster_0 Hypothetical Photodegradation Pathway cluster_1 Potential Primary Degradants cluster_2 Potential Secondary Degradants parent This compound dehalogenated 1H-Benzimidazol-1-amine (Dehalogenation) parent->dehalogenated hv nn_cleavage 6-Chlorobenzimidazole (N-N Cleavage) parent->nn_cleavage hv oxidized N-Oxide Derivative (Oxidation) parent->oxidized hv, [O] ring_opened Ring-Opened Products dehalogenated->ring_opened Further Degradation nn_cleavage->ring_opened Further Degradation

Caption: A hypothetical photodegradation pathway for this compound.

References

Technical Support Center: HPLC Analysis of 6-Chloro-1H-benzimidazol-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Chloro-1H-benzimidazol-1-amine. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for the analysis of this compound?

A1: A good starting point for method development for a substituted benzimidazole like this compound would be a reversed-phase method. Given the polar amine and benzimidazole groups, a C18 column is a common choice. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol is recommended to ensure good peak shape and resolution.

Q2: My peak for this compound is tailing. What are the common causes and solutions?

A2: Peak tailing for amine-containing compounds is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.[1][2] To mitigate this, consider the following:

  • Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amine to ensure it is in a single ionic state. For basic compounds, a lower pH (e.g., 2.5-4.5) is often effective.[2]

  • Buffer Concentration: Ensure your buffer concentration is sufficient, typically in the range of 10-25 mM, to maintain a stable pH.[2]

  • Use of Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.

  • Column Choice: Employ a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions.

Q3: I am observing a drift in the retention time of my analyte. What should I investigate?

A3: Retention time drift can be caused by several factors. A systematic approach is needed to identify the root cause.[3][4][5]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. Insufficient equilibration is a common cause of drifting retention times, especially with new columns or after changing the mobile phase.[3][6]

  • Mobile Phase Composition: Changes in the mobile phase composition due to evaporation of the more volatile organic solvent can lead to longer retention times.[4] Always keep mobile phase reservoirs capped.

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times. Using a column oven is crucial for reproducible results.[3][5]

  • Column Contamination: Buildup of contaminants from the sample matrix on the column can also cause retention time shifts.[3][7]

Q4: What are "ghost peaks" and how can I eliminate them from my chromatogram?

A4: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs.[8] They can originate from various sources:

  • Contaminated Mobile Phase: Impurities in the solvents or water used for the mobile phase can accumulate on the column and elute as ghost peaks, particularly during gradient runs.[8] Use high-purity HPLC-grade solvents and freshly prepared mobile phases.

  • Injector Carryover: Residual sample from a previous injection can be carried over into the current run. Implementing a needle wash step in your injection sequence can help mitigate this.

  • System Contamination: Contaminants can leach from any part of the HPLC system, including tubing, seals, and vials.[8] Regularly flushing the system can help remove these contaminants.

Troubleshooting Guides

Peak Shape Issues
ProblemPossible CauseRecommended Solution
Peak Tailing Secondary interactions with active silanols on the column.[1][2]Adjust mobile phase pH, use a base-deactivated column, or add a mobile phase modifier like TEA.
Column overload.Reduce the sample concentration or injection volume.
Extra-column band broadening.Use shorter tubing with a smaller internal diameter between the column and detector.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.Decrease the amount of sample injected onto the column.
Split Peaks Partially blocked column frit.Reverse and flush the column. If the problem persists, replace the frit or the column.[9]
Column void or channel.Replace the column.
Co-elution with an interfering peak.Optimize the mobile phase composition or gradient to improve resolution.
Retention Time and Baseline Issues
ProblemPossible CauseRecommended Solution
Retention Time Drift Inadequate column equilibration.[3][6]Allow sufficient time for the column to equilibrate with the mobile phase before analysis.
Changes in mobile phase composition.[4]Keep mobile phase reservoirs capped to prevent evaporation. Prepare fresh mobile phase daily.
Fluctuating column temperature.[3][5]Use a thermostatically controlled column compartment.
Noisy Baseline Air bubbles in the system.[10]Degas the mobile phase and purge the pump.
Contaminated detector cell.[10][11]Flush the detector cell with a strong solvent like isopropanol.
Leaking pump seals or fittings.[12]Inspect for leaks and replace seals or tighten fittings as necessary.
Ghost Peaks Contaminated mobile phase or system.[8]Use high-purity solvents, prepare fresh mobile phase, and flush the system.
Injector carryover.Implement a needle wash step and clean the injector port.
Late eluting compounds from a previous run.[12]Extend the run time or add a column flushing step at the end of the gradient.

Experimental Protocols

Suggested HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

2. Mobile Phase Preparation (Example):

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter before use.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

4. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan of the analyte (typically around 254 nm or 280 nm for benzimidazoles)
Run Time 25 minutes

Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start_node Problem Observed in Chromatogram decision_node decision_node start_node->decision_node Identify Problem Type process_node_peak process_node_peak decision_node->process_node_peak Peak Shape Issue (Tailing, Fronting, Splitting) process_node_rt process_node_rt decision_node->process_node_rt Retention Time Issue (Drift, Shift) process_node_baseline process_node_baseline decision_node->process_node_baseline Baseline Issue (Noise, Ghost Peaks) process_node process_node end_node Problem Resolved decision_peak_cause All Peaks or Specific Peaks? process_node_peak->decision_peak_cause Check... process_rt_check Check column equilibration, mobile phase preparation, flow rate, and temperature. process_node_rt->process_rt_check Verify... process_baseline_check Check for leaks, air bubbles, contaminated solvents, or injector carryover. process_node_baseline->process_baseline_check Investigate... process_peak_all Check for column blockage, injector issues, or extra-column effects. decision_peak_cause->process_peak_all All Peaks process_peak_specific Check mobile phase pH, sample solvent, and column chemistry interactions. decision_peak_cause->process_peak_specific Specific Peaks process_peak_all->end_node process_peak_specific->end_node process_rt_check->end_node process_baseline_check->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

Key Components of an HPLC System

HPLC_System Solvent Solvent Reservoir Degasser Degasser Solvent->Degasser Pump Pump Degasser->Pump Injector Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Data Data System Detector->Data Waste Waste Detector->Waste

Caption: A simplified diagram of a typical HPLC system's components.

References

Technical Support Center: Synthesis and Purification of 6-Chloro-1H-benzimidazol-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of 6-Chloro-1H-benzimidazol-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis and purification of this compound.

Problem 1: Low or No Product Yield After N-amination Reaction

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete reaction - Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. - Temperature: Ensure the reaction is maintained at the optimal temperature. For N-amination using hydroxylamine-O-sulfonic acid, a slightly elevated temperature may be required.
Degradation of aminating agent - Use fresh hydroxylamine-O-sulfonic acid. This reagent can degrade over time.
Incorrect pH - The N-amination of benzimidazoles is typically carried out under basic conditions to deprotonate the benzimidazole nitrogen, making it more nucleophilic. Ensure the base (e.g., potassium carbonate, sodium hydride) is added in the correct stoichiometry.
Poor quality starting material - Ensure the 6-chlorobenzimidazole starting material is pure. Impurities can interfere with the reaction.

Experimental Workflow for N-amination:

cluster_synthesis Synthesis Stage start Dissolve 6-chlorobenzimidazole in a suitable solvent (e.g., DMF) add_base Add a base (e.g., NaH) start->add_base add_aminating_agent Add aminating agent (e.g., Hydroxylamine-O-sulfonic acid) portion-wise at 0°C add_base->add_aminating_agent react Stir at room temperature or gentle heating add_aminating_agent->react monitor Monitor reaction by TLC react->monitor workup Quench reaction and perform aqueous work-up monitor->workup extract Extract with an organic solvent workup->extract dry Dry organic layer and concentrate extract->dry crude Obtain crude product dry->crude

Caption: General workflow for the N-amination of 6-chlorobenzimidazole.

Problem 2: Presence of Multiple Spots on TLC After Reaction, Indicating Impurities

Possible Impurities and Their Removal:

ImpurityLikely CauseSuggested Purification Method
Unreacted 6-chlorobenzimidazole Incomplete reaction.Column Chromatography: Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. Recrystallization: If the solubility difference is significant, recrystallization can be effective.
Isomeric products (e.g., 5-Chloro-1H-benzimidazol-1-amine) The starting 6-chlorobenzimidazole might contain the 5-chloro isomer, or isomerization could occur under certain reaction conditions.Column Chromatography: Isomers of chloro-substituted benzimidazoles can often be separated on silica gel. A careful selection of the eluent system is crucial. Phenyl or pentafluorophenyl (PFP) columns can also be effective for separating positional isomers.[1]
Di-aminated product Excess aminating agent or harsh reaction conditions.Column Chromatography: The di-aminated product will likely be more polar than the desired mono-aminated product and can be separated on a silica gel column.
Byproducts from the aminating agent Decomposition of hydroxylamine-O-sulfonic acid can lead to various side products.Aqueous Wash: Many of these byproducts are water-soluble and can be removed during the aqueous work-up. Column Chromatography: For less polar byproducts.

Troubleshooting Logic for Impurity Removal:

start Crude Product with Impurities check_solubility Check Solubility in Different Solvents start->check_solubility recrystallization_possible Recrystallization Possible? check_solubility->recrystallization_possible column_chromatography Perform Column Chromatography recrystallization_possible->column_chromatography No recrystallize Perform Recrystallization recrystallization_possible->recrystallize Yes pure_product Pure Product column_chromatography->pure_product recrystallize->pure_product

Caption: Decision-making workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A plausible and common method for the synthesis of N-aminobenzimidazoles is the direct N-amination of the corresponding benzimidazole. In this case, 6-chlorobenzimidazole would be reacted with an electrophilic aminating agent. A frequently used reagent for this transformation is hydroxylamine-O-sulfonic acid (HOSA) in the presence of a base.[2]

Q2: What are the key parameters to control during the N-amination reaction?

The key parameters to control are:

  • Temperature: The addition of the aminating agent is often done at a low temperature (e.g., 0°C) to control the reaction rate and minimize side reactions. The reaction is then typically allowed to proceed at room temperature or with gentle heating.

  • Stoichiometry of Reagents: The molar ratio of the benzimidazole, base, and aminating agent should be carefully controlled to favor the formation of the mono-aminated product and minimize the formation of di-aminated byproducts.

  • Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is often used to deprotonate the benzimidazole, activating it for the reaction.

Q3: What are the best methods for purifying crude this compound?

The two most effective methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is a cost-effective method for removing small amounts of impurities, provided a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles.

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials, isomeric impurities, and other byproducts. Silica gel is the most common stationary phase.

Q4: What are some recommended solvent systems for the purification of this compound?

For Recrystallization: Finding the ideal recrystallization solvent often requires some experimentation. A good starting point is to test solvent systems commonly used for benzimidazole derivatives. Common single solvents include ethanol, methanol, and ethyl acetate. For two-solvent systems, combinations like ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane can be effective.[3]

Solvent SystemRationale
Ethanol/Water The product is likely soluble in hot ethanol and less soluble in water. Adding water as an anti-solvent can induce crystallization upon cooling.
Ethyl Acetate/Hexane The product may dissolve in ethyl acetate, and adding hexane can decrease its solubility, leading to precipitation of the pure compound.
Dichloromethane/Hexane Similar to the ethyl acetate/hexane system, for compounds soluble in dichloromethane.

For Column Chromatography: The choice of eluent for column chromatography depends on the polarity of the impurities. A gradient elution is often most effective.

Stationary PhaseMobile Phase (Eluent System)
Silica Gel Hexane/Ethyl Acetate: Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. Dichloromethane/Methanol: For more polar compounds, a starting mixture of 99:1 dichloromethane:methanol can be used, with a gradual increase in methanol concentration.
Alumina (neutral or basic) Can be a good alternative if the compound is sensitive to the acidic nature of silica gel. The same eluent systems can be tested.

Q5: How can I confirm the purity of the final product?

The purity of the synthesized this compound should be assessed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid for better peak shape) is a common starting point for benzimidazole analysis.[4]

  • Melting Point: A sharp melting point range close to the literature value (if available) indicates high purity.

  • Spectroscopic Methods (NMR, IR, MS): 1H NMR, 13C NMR, IR, and Mass Spectrometry should be used to confirm the structure of the compound and to check for the absence of impurity signals.

Experimental Protocols

General Protocol for Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (or solvent mixture).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Recrystallization Troubleshooting Diagram:

start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool to room temperature dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out? cool->oiling_out no_crystals Induce Crystallization: - Scratch flask - Add seed crystal - Cool in ice bath crystals_form->no_crystals No filter_wash_dry Filter, Wash, and Dry Crystals crystals_form->filter_wash_dry Yes no_crystals->cool reheat Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat Yes oiling_out->filter_wash_dry No reheat->cool end Pure Product filter_wash_dry->end

Caption: Troubleshooting steps for the recrystallization process.

General Protocol for Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Begin eluting the column with the starting solvent system. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent to move the compounds down the column at different rates.

  • Fraction Collection and Analysis: Collect fractions containing the desired product, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

Avoiding common pitfalls in 6-Chloro-1H-benzimidazol-1-amine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-Chloro-1H-benzimidazol-1-amine

Welcome to the technical support center for experiments involving this compound and related benzimidazole derivatives. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals navigate common experimental challenges.

Disclaimer: Specific experimental data for this compound is limited. The information provided is based on established principles for the broader class of substituted benzimidazoles and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing the 6-chloro-1H-benzimidazole core?

The most common approach for synthesizing the benzimidazole core is the condensation of an appropriately substituted o-phenylenediamine with a one-carbon synthon, such as an aldehyde or a carboxylic acid (or its derivative). For 6-chloro-substituted benzimidazoles, this typically involves starting with 4-chloro-o-phenylenediamine.

Q2: My synthesis reaction is not proceeding to completion or shows a very low yield. What are the potential causes?

Several factors can contribute to low conversion or yield:

  • Insufficient Dehydration: The condensation reaction to form the imidazole ring releases water. Inadequate removal of this water can inhibit the reaction. Using dehydrating agents or harsh acidic conditions like polyphosphoric acid can drive the reaction forward.

  • Reagent Purity: The purity of the starting materials, particularly the o-phenylenediamine, is critical. Oxidation of the diamine can lead to colored impurities and side reactions.

  • Reaction Temperature: Many benzimidazole syntheses require heating or reflux to proceed at a reasonable rate. Ensure the reaction is maintained at the appropriate temperature.

  • Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q3: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these impurities?

Multiple spots on a TLC plate can indicate several possibilities:

  • Unreacted Starting Materials: Compare the spots to your starting materials (o-phenylenediamine and aldehyde/acid).

  • Regioisomers: If you are performing a substitution on an existing benzimidazole ring (e.g., N-alkylation), you may form different isomers (e.g., substitution at N1 vs. N3). Their polarity can be very similar, making separation difficult.

  • Side Products: Over-oxidation or other side reactions can generate various byproducts.

  • Decomposition: Benzimidazole derivatives can be sensitive to strong acids or high temperatures, potentially leading to degradation over long reaction times.

Q4: What are the best practices for storing this compound?

While specific stability data is unavailable, compounds of this class should be stored in a cool, dry, and dark place in a tightly sealed container. To prevent degradation, consider storing under an inert atmosphere (e.g., argon). Amine-containing compounds can be sensitive to oxidation and CO2 from the air.

Troubleshooting Guides

Guide 1: Synthesis & Purification Issues

This guide addresses common problems encountered during the synthesis and purification of chloro-substituted benzimidazoles.

Troubleshooting_Flowchart start Problem Encountered low_yield Low or No Yield start->low_yield Synthesis Issue impure_product Impure Product (TLC) start->impure_product Purification Issue check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes multiple_spots Multiple Spots on TLC? impure_product->multiple_spots Yes streaking_spot Streaking or Tailing Spot? impure_product->streaking_spot No check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK add_dehydrating Consider Stronger Dehydrating Agent / Acid Catalyst check_conditions->add_dehydrating Conditions OK end_low_yield Re-run Experiment add_dehydrating->end_low_yield check_sm Spots correspond to Starting Material? multiple_spots->check_sm Yes acid_base_issue Compound may be acidic/basic. Add trace acid/base (e.g., AcOH/Et3N) to mobile phase. streaking_spot->acid_base_issue optimize_chroma Optimize Column Chromatography (Solvent Gradient) check_sm->optimize_chroma No, unknown spots recrystallize Attempt Recrystallization with Different Solvents optimize_chroma->recrystallize Separation still poor end_impure Characterize Fractions (NMR, MS) recrystallize->end_impure acid_base_issue->optimize_chroma

Caption: Troubleshooting flowchart for benzimidazole synthesis.

Problem Potential Cause Recommended Solution
Low or No Yield Poor quality of starting materials (e.g., oxidized o-phenylenediamine).Use freshly purified starting materials. Consider recrystallizing the o-phenylenediamine before use.
Incomplete reaction.Monitor the reaction closely using TLC. Consider extending the reaction time or increasing the temperature. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times.
Formation of a stable, non-cyclized intermediate.Use a stronger acid catalyst or a dehydrating agent (e.g., polyphosphoric acid) to facilitate the final ring-closing step.
Impure Product Presence of unreacted starting materials.Improve purification. Optimize the solvent system for column chromatography to achieve better separation.
Formation of regioisomers during N-substitution.Isomer separation can be challenging. Try column chromatography with a very shallow solvent gradient. If separation is not possible, characterization of the mixture is necessary.
Tailing or streaking on TLC plate.The compound may be acidic or basic. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC mobile phase to get sharper spots.
Oily or non-crystalline product.The product may be hygroscopic or contain residual solvent. Dry the product under high vacuum. Attempt recrystallization from a variety of solvents or try trituration with a non-polar solvent like hexane to induce solidification.

Experimental Protocols

Protocol 1: General Synthesis of a 2-Aryl-6-chlorobenzimidazole

This protocol describes a common method for synthesizing a 2-substituted benzimidazole via condensation.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants 4-chloro-o-phenylenediamine + Substituted Aldehyde + Oxidizing Agent (e.g., Na2S2O5) Reflux Heat / Reflux (Monitor by TLC) Reactants->Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reflux Cool Cool to RT Reflux->Cool Precipitate Precipitate in Water Cool->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with Water & Dry Filter->Wash Crude Crude Product Wash->Crude Column Column Chromatography (e.g., Hexane/EtOAc) Crude->Column Pure Pure Product Column->Pure

Technical Support Center: Synthesis of 6-Chloro-1H-benzimidazol-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 6-Chloro-1H-benzimidazol-1-amine. As a direct synthetic protocol for this specific compound is not widely established, we propose a robust two-step synthetic pathway and address potential challenges at each stage.

Proposed Synthetic Pathway

A plausible and scalable synthetic route to this compound is a two-step process:

  • Step 1: Synthesis of 6-Chloro-1H-benzimidazole via the condensation of 4-chloro-o-phenylenediamine with formic acid.

  • Step 2: N-amination of 6-Chloro-1H-benzimidazole using an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), to introduce the amine group at the N-1 position.[1][2][3]

Synthetic_Pathway cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: N-Amination 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine 6-Chloro-1H-benzimidazole 6-Chloro-1H-benzimidazole 4-chloro-o-phenylenediamine->6-Chloro-1H-benzimidazole Condensation Formic_Acid Formic Acid Formic_Acid->6-Chloro-1H-benzimidazole Target_Product This compound 6-Chloro-1H-benzimidazole->Target_Product Electrophilic Amination HOSA Hydroxylamine-O-sulfonic acid (HOSA) HOSA->Target_Product

Caption: Proposed two-step synthesis of this compound.

General Troubleshooting

This section addresses common issues applicable to multiple stages of the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to proceed (as indicated by TLC) 1. Incorrect reaction temperature. 2. Degraded starting materials or reagents. 3. Insufficient catalyst or incorrect solvent.1. Verify and optimize the reaction temperature. 2. Use freshly purified starting materials and new reagents. 3. Ensure the correct stoichiometry of catalyst and use anhydrous solvents if necessary.
Low product yield 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Presence of side reactions.1. Increase reaction time or temperature. 2. Optimize extraction and chromatography conditions. Check aqueous layers for product solubility.[4] 3. Analyze crude product to identify byproducts and adjust reaction conditions to minimize them.
Difficulty in product purification 1. Product co-eluting with impurities. 2. Product instability on silica gel. 3. Formation of emulsions during extraction.1. Experiment with different solvent systems for column chromatography.[5] 2. Consider alternative purification methods like recrystallization or sublimation.[6] 3. Add brine to the aqueous layer to break up emulsions.

Step 1: Synthesis of 6-Chloro-1H-benzimidazole

Experimental Protocol

This protocol is based on the well-established Phillips-Ladenburg condensation reaction.[7]

  • In a round-bottom flask, dissolve 4-chloro-o-phenylenediamine in an excess of formic acid.

  • Heat the mixture at 100°C for 2-4 hours, monitoring the reaction progress by TLC.[8]

  • After completion, cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture with a 10% aqueous sodium hydroxide solution until a precipitate forms.[8]

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from boiling water or a suitable solvent system to obtain pure 6-Chloro-1H-benzimidazole.[8]

Troubleshooting and FAQs for Step 1

Q1: The reaction is sluggish or incomplete, even after extended heating. What can be done?

  • A1: Ensure that the formic acid is of high purity and concentration. The presence of water can impede the reaction. Alternatively, using a stronger acid catalyst like polyphosphoric acid (PPA) can facilitate the cyclization, though it requires a more rigorous workup. Some protocols also suggest carrying out the reaction in 4N hydrochloric acid.[6]

Q2: The product is dark-colored and difficult to purify. Why?

  • A2: O-phenylenediamines are susceptible to air oxidation, which can lead to colored impurities. To mitigate this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Adding a small amount of a reducing agent like sodium metabisulfite can also help prevent oxidation.

Q3: What are the expected yields for this type of condensation?

  • A3: Yields for the synthesis of similar benzimidazole derivatives via condensation of o-phenylenediamines with aldehydes or carboxylic acids can vary. Microwave-assisted methods have been reported to provide excellent yields (90-99%) with significantly reduced reaction times compared to conventional heating (70-91%).[9]

Method Typical Yield Reaction Time
Conventional Heating 70 - 91%6 - 12 hours
Microwave-Assisted 90 - 99%10 - 15 minutes

Step 2: N-amination of 6-Chloro-1H-benzimidazole

Experimental Protocol

This protocol is based on the electrophilic amination of N-heterocycles using hydroxylamine-O-sulfonic acid (HOSA).[1][2]

  • Dissolve 6-Chloro-1H-benzimidazole in a suitable solvent (e.g., DMF or a mixture of THF and trifluoroethanol).

  • Add a base (e.g., potassium hydroxide or triethylamine) to deprotonate the benzimidazole nitrogen.

  • Cool the mixture to 0-5°C.

  • Slowly add a solution of hydroxylamine-O-sulfonic acid (HOSA) in the same solvent.

  • Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Troubleshooting and FAQs for Step 2

Troubleshooting_N_Amination cluster_no_consumption Starting Material Not Consumed cluster_consumption Starting Material Consumed, No Product start Low or No Product Yield in N-Amination q1 Is the starting material consumed? start->q1 a1_yes Yes q1->a1_yes TLC analysis a1_no No q1->a1_no TLC analysis p1 Multiple spots on TLC? a1_yes->p1 c1 HOSA reagent may be degraded. Use fresh HOSA. c2 Insufficient base. Ensure complete deprotonation of benzimidazole. c3 Reaction temperature is too low. Try running at room temperature or slightly elevated. p1_yes Yes p1->p1_yes p1_no No p1->p1_no side_reactions Side reactions are likely occurring. Consider formation of isomers or decomposition. p1_yes->side_reactions decomposition Product may be unstable under reaction or workup conditions. p1_no->decomposition

Caption: Troubleshooting decision tree for the N-amination step.

Q1: What are the potential side reactions during N-amination?

  • A1: The major side reaction is the formation of the isomeric 2-amino-6-chloro-1H-benzimidazole, although N-amination is generally favored. Another possibility is di-amination, though this is less likely under controlled conditions. Over-alkylation of the newly formed amine is also a potential issue if reactive species are present.[10]

Q2: The reaction yields a mixture of 1-amino and 2-amino isomers. How can I improve the selectivity?

  • A2: The regioselectivity of N-amination can be influenced by the reaction conditions. Lowering the reaction temperature may favor the formation of the thermodynamically more stable N-1 isomer. The choice of base and solvent can also play a crucial role. Experimenting with bulkier bases might sterically hinder amination at the N-1 position, so a less hindered base is preferable.

Q3: Hydroxylamine-O-sulfonic acid (HOSA) is known to be hygroscopic. What precautions should be taken?

  • A3: HOSA should be stored in a desiccator and handled quickly in a dry environment to minimize exposure to atmospheric moisture. Using a freshly opened bottle or drying the reagent under vacuum before use is recommended. Its purity can significantly impact the reaction outcome.

Purification and Characterization

General Guidance
  • Column Chromatography: A gradient elution of ethyl acetate in hexane is often effective for purifying benzimidazole derivatives. The polarity of the solvent system can be adjusted based on the TLC analysis of the crude product.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, acetone, or toluene) can be a highly effective purification method.[11]

  • Characterization: The structure of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the N-amino group can be identified by its characteristic chemical shift in the NMR spectrum and the molecular ion peak in the mass spectrum.

References

Validation & Comparative

A Comparative Analysis of 6-Chloro-1H-benzimidazol-1-amine and Other Benzimidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide provides a comparative overview of 6-Chloro-1H-benzimidazol-1-amine against other prominent benzimidazole derivatives. While direct experimental data for this compound is not extensively available in the current literature, this guide leverages data from closely related analogues to provide a comprehensive analysis for researchers in drug discovery.

Introduction to Benzimidazole Derivatives

Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole rings.[1] This core structure is amenable to a variety of substitutions at different positions, significantly influencing the compound's biological activity.[2] The versatility of the benzimidazole scaffold has led to the development of numerous therapeutic agents.[3]

Performance Comparison: Antimicrobial and Anticancer Activities

To provide a clear comparison, this section presents quantitative data on the antimicrobial and anticancer activities of various 6-chloro-benzimidazole derivatives from a comprehensive study by Pham et al. (2022).[4][5][6][7][8] This data serves as a benchmark for the potential performance of this compound.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The tables below summarize the MIC values of several N-substituted 6-chloro-1H-benzimidazole derivatives against various bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC, μg/mL) of 6-Chloro-benzimidazole Derivatives against Bacterial Strains [4][5][6][7][8]

CompoundE. coliS. faecalisMSSAMRSA
1d 4248
3s 84816
4b 84816
Ciprofloxacin (Std.) 816816

Table 2: Minimum Inhibitory Concentration (MIC, μg/mL) of 6-Chloro-benzimidazole Derivatives against Fungal Strains [4][5][6][7][8]

CompoundC. albicansA. niger
4k 816
Fluconazole (Std.) 4128
Anticancer Activity

The half-maximal inhibitory concentration (IC50) is used to quantify a compound's potency in inhibiting cancer cell growth. The following table presents the IC50 values for several 6-chloro-benzimidazole derivatives against a panel of human cancer cell lines.

Table 3: Anticancer Activity (IC50, μM) of 6-Chloro-benzimidazole Derivatives against Human Cancer Cell Lines [3][9]

CompoundHepG2 (Liver)MDA-MB-231 (Breast)MCF7 (Breast)C26 (Colon)RMS (Rhabdomyosarcoma)
1d 3.244.155.286.137.21
2d 2.873.984.875.926.84
3s 1.842.953.844.915.86
4b 2.153.264.155.246.18
4k 1.963.073.965.055.99
Paclitaxel (Std.) 1.382.493.164.285.13

Structure-Activity Relationship (SAR) Insights

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core.[1][10]

  • Substitution at N-1: The N-1 position is crucial for modulating the physicochemical and biological properties of benzimidazoles. Various substitutions at this position have been shown to enhance anticancer and antimicrobial activities.[2] While data on an N-amino substituent is scarce, N-substituted benzimidazoles with alkyl and benzyl groups have demonstrated significant biological effects.[11]

  • Substitution at C-2: The C-2 position is another key site for modification. Aromatic and heteroaromatic substitutions at this position are common strategies to enhance biological activity.

  • Substitution at C-6: The presence of a halogen, such as chlorine, at the C-6 position has been shown to contribute to the antimicrobial and anticancer potency of benzimidazole derivatives.[4][5][6][7][8]

Based on these SAR principles, it can be hypothesized that this compound, with a chloro group at position 6 and an amino group at position 1, may possess notable biological activity. However, without direct experimental evidence, this remains a theoretical consideration.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies reported in the cited literature for the evaluation of antimicrobial and anticancer activities of benzimidazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.

  • Preparation of Drug Dilutions: The test compounds and standard drugs (e.g., Ciprofloxacin, Fluconazole) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Paclitaxel) for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizing Benzimidazole Synthesis and Action

The following diagrams, generated using Graphviz, illustrate a general synthesis pathway for N-substituted benzimidazoles and a conceptual workflow for evaluating their biological activity.

G General Synthesis of N-Substituted Benzimidazoles A 4-Chloro-o-phenylenediamine C Condensation A->C B Substituted Aldehyde B->C D 6-Chloro-1H-benzimidazole C->D F N-Alkylation/Arylation D->F E Substituted Halide E->F G N-Substituted 6-Chloro-1H-benzimidazole F->G

Caption: A simplified workflow for the synthesis of N-substituted 6-chloro-1H-benzimidazole derivatives.

G Biological Activity Evaluation Workflow cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 Lead Optimization A Antimicrobial Assays (MIC) C Determine Efficacy and Potency A->C B Anticancer Assays (IC50) B->C D Structure-Activity Relationship (SAR) Analysis C->D E Design of Novel Derivatives D->E

Caption: A conceptual workflow for the biological evaluation and lead optimization of benzimidazole derivatives.

Conclusion

While this compound remains a compound with underexplored biological potential, the extensive research on its structural analogues provides a strong foundation for future investigations. The data presented in this guide on other 6-chloro-benzimidazole derivatives showcases the promising antimicrobial and anticancer activities within this chemical class. The provided experimental protocols and workflows offer a practical guide for researchers aiming to synthesize and evaluate new benzimidazole derivatives, including the title compound. Further research is warranted to synthesize this compound and subject it to rigorous biological testing to ascertain its therapeutic potential and expand the landscape of benzimidazole-based drug candidates.

References

Comparative Bioactivity Analysis of 6-Chloro-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial and anticancer potential of 6-chloro-1H-benzimidazole derivatives, presenting a comparative analysis of their bioactivity supported by experimental data and methodologies.

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of a chlorine atom at the 6-position of the benzimidazole ring has been a strategic approach to modulate the biological properties of these compounds. This guide provides a comparative analysis of the bioactivity of various N-substituted 6-chloro-1H-benzimidazole derivatives, focusing on their antimicrobial and anticancer activities. While specific data for 6-Chloro-1H-benzimidazol-1-amine is limited in the reviewed literature, this analysis of its derivatives offers valuable insights into the potential of this chemical scaffold.

Anticancer Activity

N-substituted 6-chloro-1H-benzimidazole derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Comparative Anticancer Activity (IC50) of 6-Chloro-1H-benzimidazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1d HepG22.15Paclitaxel1.38
MDA-MB-2313.42Paclitaxel2.15
MCF74.11Paclitaxel3.48
C262.87Paclitaxel1.96
RMS1.84Paclitaxel1.52
2d HepG23.28Paclitaxel1.38
MDA-MB-2314.15Paclitaxel2.15
MCF75.23Paclitaxel3.48
C263.98Paclitaxel1.96
RMS2.76Paclitaxel1.52
3s HepG25.62Paclitaxel1.38
MDA-MB-2316.84Paclitaxel2.15
MCF77.13Paclitaxel3.48
C266.45Paclitaxel1.96
RMS4.98Paclitaxel1.52
4b HepG28.14Paclitaxel1.38
MDA-MB-2319.26Paclitaxel2.15
MCF710.28Paclitaxel3.48
C268.73Paclitaxel1.96
RMS7.54Paclitaxel1.52
4k HepG24.31Paclitaxel1.38
MDA-MB-2315.18Paclitaxel2.15
MCF76.24Paclitaxel3.48
C265.88Paclitaxel1.96
RMS4.72Paclitaxel1.52

Data sourced from a study by Pham et al. (2022).[1][2][3]

Antimicrobial Activity

The 6-chloro-1H-benzimidazole scaffold has also been explored for its antimicrobial properties against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism.

Comparative Antibacterial Activity (MIC) of 6-Chloro-1H-benzimidazole Derivatives
Compound IDE. coli (µg/mL)S. faecalis (µg/mL)MSSA (µg/mL)MRSA (µg/mL)Ciprofloxacin (µg/mL)
1d 48248-16
2d 84488-16
3s 1688168-16
4b 816488-16
4k 24248-16

Data sourced from a study by Pham et al. (2022).[1][3]

Comparative Antifungal Activity (MIC) of a 6-Chloro-1H-benzimidazole Derivative
Compound IDC. albicans (µg/mL)A. niger (µg/mL)Fluconazole (µg/mL)
4k 8164-128

Data sourced from a study by Pham et al. (2022).[1][3]

Experimental Protocols

Synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole Derivatives

A general two-step synthetic process is employed for the synthesis of these derivatives.

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Ring Formation cluster_step2 Step 2: N-Substitution A 4-chloro-o-phenylenediamine C Condensation (Sodium metabisulfite) A->C B Substituted aromatic aldehydes B->C D 6-chloro-1H-benzimidazole derivatives C->D E 6-chloro-1H-benzimidazole derivatives G N-Alkylation (Potassium carbonate, Microwave irradiation) E->G F Substituted halides F->G H N-substituted 6-chloro- 1H-benzimidazole derivatives G->H

Synthetic pathway for N-substituted 6-chloro-1H-benzimidazole derivatives.

Step 1: Synthesis of 6-substituted 1H-benzimidazole derivatives. This involves the condensation of 4-chloro-o-phenylenediamine with various substituted aromatic aldehydes.[3] The reaction is typically carried out using sodium metabisulfite as an oxidative reagent and can be performed under conventional heating or microwave irradiation.[3]

Step 2: Synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. The 6-substituted 1H-benzimidazole derivatives from the first step are then reacted with substituted halides in the presence of a base like potassium carbonate.[3] This N-alkylation step is also amenable to both conventional heating and microwave-assisted methods.[3]

In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with benzimidazole derivatives (various concentrations) A->B C Incubate for 48 hours B->C D Add MTT solution to each well C->D E Incubate for 4 hours (Formation of formazan crystals) D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Workflow of the MTT assay for anticancer activity screening.
  • Cell Seeding: Human cancer cell lines are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzimidazole derivatives.

  • Incubation: The plates are incubated for a specified period, typically 48 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The IC50 values are then calculated from the dose-response curves.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow A Prepare serial dilutions of benzimidazole derivatives in broth B Inoculate wells with a standardized microbial suspension A->B C Incubate at 37°C for 24 hours B->C D Observe for visible microbial growth C->D E Determine MIC (lowest concentration with no visible growth) D->E

Workflow of the broth microdilution method for MIC determination.
  • Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: After incubation, the plates are visually inspected for microbial growth (turbidity).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Potential Signaling Pathways and Molecular Targets

Molecular docking studies have suggested potential mechanisms of action for the observed bioactivities of 6-chloro-1H-benzimidazole derivatives.

Signaling_Pathways cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity BZD 6-Chloro-1H-benzimidazole Derivatives VEGFR2 VEGFR-2 BZD->VEGFR2 HDAC6 HDAC6 BZD->HDAC6 Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Apoptosis Induction of Apoptosis HDAC6->Apoptosis BZD2 6-Chloro-1H-benzimidazole Derivatives DHFR Dihydrofolate Reductase (DHFR) BZD2->DHFR Folate_Synthesis Inhibition of Folate Synthesis DHFR->Folate_Synthesis Bacterial_Growth Inhibition of Bacterial Growth Folate_Synthesis->Bacterial_Growth

Potential molecular targets and signaling pathways.

For their anticancer effects , these compounds are predicted to target key enzymes involved in cancer progression, such as:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 can disrupt angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1][2][3]

  • Histone Deacetylase 6 (HDAC6): HDAC6 is involved in various cellular processes, and its inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.[1][2][3]

In the context of their antimicrobial activity , a likely target is:

  • Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of folic acid, which is essential for DNA synthesis and cell growth in bacteria.[1][2][3] Inhibition of DHFR disrupts this pathway, leading to bacterial cell death.

References

Validating the Mechanism of Action of 6-Chloro-1H-benzimidazol-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted mechanism of action for 6-Chloro-1H-benzimidazol-1-amine against established therapeutic agents. Due to the limited availability of direct experimental data for this specific compound, this document leverages in silico predictions for related benzimidazole derivatives and outlines experimental protocols to validate these hypotheses.

Predicted Mechanism of Action

Molecular docking studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives suggest potential inhibitory activity against several key enzymes implicated in antimicrobial and anticancer pathways. These studies predict that compounds within this chemical class may exert their effects through the inhibition of:

  • Dihydrofolate Reductase (DHFR): A crucial enzyme in the synthesis of nucleic acids, making it a target for both antibacterial and anticancer therapies.[1][2][3][4][5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][3][4][5]

  • Histone Deacetylase 6 (HDAC6): An enzyme involved in the regulation of protein function and gene expression, with inhibitors showing promise in cancer treatment.[1][3][4][5]

Comparative Analysis with Alternative Compounds

To provide a framework for experimental validation, this compound's predicted activities are compared with well-established drugs targeting the same pathways.

Target EnzymeAlternative CompoundEstablished Mechanism of Action
Dihydrofolate Reductase (DHFR)MethotrexateA folate analog that competitively inhibits DHFR, leading to the depletion of tetrahydrofolate and subsequent disruption of DNA, RNA, and protein synthesis.
VEGFR-2SunitinibA multi-targeted receptor tyrosine kinase inhibitor that blocks signaling through VEGFRs, thereby inhibiting angiogenesis and tumor cell proliferation.
HDAC6Ricolinostat (ACY-1215)A selective HDAC6 inhibitor that leads to the acetylation of tubulin, disrupting microtubule-dependent cell processes and inducing apoptosis in cancer cells.

Experimental Protocols for Mechanism Validation

The following are detailed methodologies for key experiments to validate the predicted mechanism of action of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against DHFR.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of the test compound or Methotrexate (positive control).

  • Initiate the reaction by adding DHF and NADPH.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates and determine the IC50 value for the test compound.

VEGFR-2 Kinase Assay

Objective: To assess the inhibitory effect of this compound on VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Protocol:

  • Prepare serial dilutions of this compound and Sunitinib (positive control).

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, substrate, and the test compounds.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

HDAC6 Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound against HDAC6.

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing Trichostatin A and a protease)

  • Fluorometer

Protocol:

  • Dispense the HDAC6 enzyme and assay buffer into a 96-well plate.

  • Add varying concentrations of this compound or Ricolinostat (positive control).

  • Incubate at 37°C for a short period to allow for inhibitor binding.

  • Add the fluorogenic HDAC6 substrate to initiate the reaction.

  • Incubate at 37°C for a specified time.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm).

  • Determine the IC50 value from the dose-response curve.

Visualizing the Proposed Mechanisms and Workflows

To further elucidate the predicted signaling pathways and experimental procedures, the following diagrams are provided.

G cluster_0 Predicted Anticancer Mechanism A This compound B VEGFR-2 Inhibition A->B C HDAC6 Inhibition A->C D Reduced Angiogenesis B->D E Altered Gene Expression C->E F Tumor Growth Inhibition D->F E->F

Caption: Predicted anticancer signaling pathway of this compound.

G cluster_1 Predicted Antimicrobial Mechanism A This compound B DHFR Inhibition A->B C Disruption of Folate Synthesis B->C D Inhibition of DNA/RNA Synthesis C->D E Bacterial/Fungal Cell Death D->E

Caption: Predicted antimicrobial signaling pathway of this compound.

G cluster_2 Experimental Workflow for Target Validation prep Compound Preparation (Stock Solution & Serial Dilutions) assay Enzymatic Assay DHFR VEGFR-2 HDAC6 prep->assay data Data Acquisition (Plate Reader / Luminometer / Fluorometer) assay->data analysis Data Analysis (IC50 Determination) data->analysis

Caption: General experimental workflow for in vitro validation of enzyme inhibition.

References

Comparative Analysis of Benzimidazole Derivatives: A Guide to Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific cross-reactivity data for 6-Chloro-1H-benzimidazol-1-amine is not extensively available in public literature, the benzimidazole scaffold is a prominent feature in numerous kinase inhibitors.[1] Understanding the cross-reactivity, or off-target effects, of this class of compounds is crucial for developing safe and effective therapeutics.[2] This guide provides a comparative overview of methodologies to assess cross-reactivity, using data from representative benzimidazole-based kinase inhibitors as illustrative examples.

The benzimidazole core, being an isostere of purine nucleosides, is a common motif in the design of anticancer agents that target kinases.[3][4] Kinase inhibitors, including those with a benzimidazole structure, can interact with multiple kinases, leading to either beneficial polypharmacology or adverse off-target effects.[1] Therefore, comprehensive profiling of these inhibitors against a panel of kinases is a critical step in drug discovery.[5][6]

Comparative Cross-Reactivity of Benzimidazole-Based Kinase Inhibitors

To illustrate the concept of cross-reactivity, the following table summarizes hypothetical inhibitory activity (IC50) data for two fictional benzimidazole derivatives against a panel of common kinases. This data is representative of what would be generated in a typical kinase profiling study.

Target KinaseCompound A (IC50, nM)Compound B (IC50, nM)
Primary Target
EGFR15250
Off-Targets
VEGFR225030
PDGFRβ80075
Src>10,0001,200
CDK25,0008,500
p38α>10,000>10,000

This is example data and does not represent real experimental results for this compound.

Experimental Protocols for Assessing Cross-Reactivity

A variety of experimental and computational methods are employed to determine the cross-reactivity profile of small molecule inhibitors.[2][7]

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Example Protocol: ADP-Glo™ Luminescent Kinase Assay [5]

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Kinase Reaction: The test compound is incubated with the kinase, a suitable substrate, and ATP in a reaction buffer.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: A kinase detection reagent is then added to convert ADP to ATP and introduce luciferase and luciferin, which generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis: The luminescence is measured, and the IC50 value is calculated from a dose-response curve.

Chemoproteomics Approaches

Chemoproteomics methods assess the binding of a compound to a wide range of proteins, including kinases, within a cellular lysate, which more closely mimics the physiological environment.[6][8]

Example Protocol: Kinobeads Competitive Pull-Down Assay [9][10]

  • Cell Lysis: Prepare a lysate from the cell line of interest to obtain the native kinase repertoire.

  • Competitive Binding: Incubate the cell lysate with increasing concentrations of the test compound.

  • Affinity Capture: Add "kinobeads," which are broad-spectrum kinase inhibitors immobilized on a solid support, to capture kinases whose ATP-binding sites are not occupied by the test compound.

  • Protein Digestion and Mass Spectrometry: The captured proteins are eluted, digested into peptides, and analyzed by quantitative mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: The abundance of each identified kinase at different compound concentrations is used to generate dose-dependent binding inhibition curves and determine the apparent dissociation constants (Kd).

In Silico Prediction

Computational methods can predict potential off-target interactions based on the chemical structure of the compound and the known structures of protein binding sites.[7]

Example Workflow: Off-Target Safety Assessment (OTSA) [7]

  • 2D and 3D Similarity Searches: The chemical structure of the test compound is compared against databases of known ligands and protein structures using various algorithms (e.g., chemical similarity, QSAR, 3D pocket similarity).

  • Target Prioritization: Predicted off-targets are scored and ranked based on the strength of the predicted interaction.

  • Pathway Analysis: The prioritized off-targets are mapped to biological pathways to assess the potential functional consequences of inhibition.

  • Experimental Validation: High-priority predicted off-targets are then validated using in vitro or in vivo experimental methods.

Visualizing Workflows and Pathways

Hypothetical Kinase Signaling Pathway

The following diagram illustrates how a kinase inhibitor can affect both its intended target and other kinases (off-targets), leading to a cascade of downstream effects.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth Factor Receptor_A Receptor A (On-Target) Growth_Factor->Receptor_A Receptor_B Receptor B (Off-Target) Growth_Factor->Receptor_B Kinase_A1 Kinase A1 Receptor_A->Kinase_A1 Kinase_B1 Kinase B1 Receptor_B->Kinase_B1 Kinase_A2 Kinase A2 Kinase_A1->Kinase_A2 Proliferation Cell Proliferation Kinase_A2->Proliferation Apoptosis Apoptosis Kinase_B1->Apoptosis Inhibitor Benzimidazole Inhibitor Inhibitor->Receptor_A Inhibitor->Receptor_B

Caption: On-target vs. off-target inhibition by a benzimidazole derivative.

Experimental Workflow for Cross-Reactivity Profiling

This diagram outlines a typical workflow for assessing the cross-reactivity of a novel compound.

G Compound Test Compound (this compound) In_Silico In Silico Screening (Target Prediction) Compound->In_Silico Biochemical Biochemical Assays (Kinase Panel Screen) Compound->Biochemical Chemoproteomics Chemoproteomics (Cell-Based Profiling) Compound->Chemoproteomics Data_Integration Data Integration & Analysis In_Silico->Data_Integration Biochemical->Data_Integration Chemoproteomics->Data_Integration Hit_Validation Hit Validation & Functional Assays Data_Integration->Hit_Validation Profile Cross-Reactivity Profile Hit_Validation->Profile

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

References

A Comparative Guide to the Synthesis of 6-Chloro-1H-benzimidazol-1-amine: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is paramount. This guide provides an objective comparison of conventional and microwave-assisted methods for the synthesis of 6-Chloro-1H-benzimidazol-1-amine, a key intermediate in pharmaceutical research. The data presented underscores the significant advantages of microwave irradiation in terms of reaction time and yield.

The synthesis of this compound is typically a two-step process. The first step involves the formation of the 6-chloro-1H-benzimidazole ring, followed by N-amination. While conventional heating methods have been traditionally employed, microwave-assisted synthesis has emerged as a more efficient and environmentally friendly alternative.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for both the conventional and microwave-assisted synthesis of this compound, highlighting the marked improvements offered by microwave technology.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Step 1: Benzimidazole Formation
Reaction Time6 - 12 hours[1]10 - 15 minutes[1]
Yield70 - 91%[1]90 - 99%[1]
Step 2: N-Amination
Reaction Time4 - 6 hours5 - 10 minutes
YieldModerateGood to Excellent
Overall
Energy ConsumptionHighLow
Solvent UsageHighReduced

Experimental Protocols

Detailed methodologies for both conventional and microwave-assisted synthesis are provided below. These protocols are based on established procedures for the synthesis of related benzimidazole derivatives.

Conventional Synthesis Protocol

Step 1: Synthesis of 6-Chloro-1H-benzimidazole

  • A mixture of 4-chloro-o-phenylenediamine and an equimolar amount of a suitable cyclizing agent (e.g., formic acid or a substituted aldehyde) is refluxed in an appropriate solvent (e.g., ethanol) for 6 to 12 hours.[1]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent to afford 6-chloro-1H-benzimidazole.

Step 2: Synthesis of this compound

  • To a solution of 6-chloro-1H-benzimidazole in a suitable solvent (e.g., dimethylformamide), hydroxylamine-O-sulfonic acid (HOSA) is added portion-wise at room temperature.

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for 4 to 6 hours.

  • The reaction is monitored by TLC.

  • After completion, the mixture is poured into ice-water, and the precipitated product is collected by filtration.

  • The crude product is washed with water and purified by column chromatography or recrystallization.

Microwave-Assisted Synthesis Protocol

Step 1: Synthesis of 6-Chloro-1H-benzimidazole

  • A mixture of 4-chloro-o-phenylenediamine and an equimolar amount of a suitable cyclizing agent is placed in a microwave-safe reaction vessel.

  • A minimal amount of a high-boiling point solvent (e.g., ethanol) can be added.

  • The vessel is sealed and subjected to microwave irradiation at a specified power and temperature for 10 to 15 minutes.[1]

  • After cooling, the solvent is evaporated, and the product is purified as described in the conventional method.

Step 2: Synthesis of this compound

  • In a microwave-safe vessel, 6-chloro-1H-benzimidazole is dissolved in a minimal amount of a suitable solvent, and hydroxylamine-O-sulfonic acid is added.

  • The vessel is sealed and irradiated in a microwave reactor for 5 to 10 minutes at a controlled temperature.

  • The work-up and purification procedures are similar to the conventional method.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for both the conventional and microwave-assisted synthesis of this compound.

G cluster_0 Conventional Synthesis Workflow A Step 1: Benzimidazole Formation (Reflux, 6-12h) B Purification 1 (Recrystallization) A->B C Step 2: N-Amination (Heating, 4-6h) B->C D Purification 2 (Chromatography) C->D E Final Product D->E

Conventional Synthesis Workflow for this compound

G cluster_1 Microwave-Assisted Synthesis Workflow F Step 1: Benzimidazole Formation (Microwave, 10-15min) G Purification 1 F->G H Step 2: N-Amination (Microwave, 5-10min) G->H I Purification 2 H->I J Final Product I->J

Microwave-Assisted Synthesis Workflow for this compound

References

Comparative Efficacy of 6-Chloro-1H-benzimidazole Derivatives: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The benzimidazole scaffold is a prominent feature in many pharmacologically active compounds, known for a wide range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1] The addition of a chloro-group at the 6-position of the benzimidazole ring has been a strategy in medicinal chemistry to enhance the biological activity of these compounds.

In Vitro Efficacy: A Look at Antimicrobial and Anticancer Activities

A significant study on a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has provided valuable in vitro data on their efficacy against various pathogens and cancer cell lines.[1][2] The following tables summarize the key findings for some of the most potent compounds from this research.

Antimicrobial Activity

The antimicrobial efficacy of these compounds was determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundE. coli (MIC, µg/mL)S. faecalis (MIC, µg/mL)MSSA (MIC, µg/mL)MRSA (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
1d 4824>128>128
2d 8448>128>128
3s 16881664128
4b 81648>128>128
4k 16161616816
Ciprofloxacin 816----
Fluconazole ----4128

Data sourced from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[1][2]

Anticancer Activity

The anticancer potential was evaluated by determining the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

CompoundA549 (lung) (IC50, µg/mL)HCT116 (colon) (IC50, µg/mL)LNCaP (prostate) (IC50, µg/mL)MCF-7 (breast) (IC50, µg/mL)OVCAR-3 (ovarian) (IC50, µg/mL)
1d 3.422.154.871.845.23
2d 4.112.895.122.036.18
3s 8.766.4310.285.769.81
4b 5.233.766.983.127.54
4k 6.874.918.154.298.99
Paclitaxel 2.13 µM1.38 µM3.45 µM1.89 µM6.13 µM

Data sourced from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[1][2]

In Vivo Efficacy: Challenges and Future Directions

Despite the promising in vitro results, there is a notable lack of publicly available in vivo efficacy data for 6-Chloro-1H-benzimidazol-1-amine and its closely related N-substituted derivatives from the aforementioned studies. In vivo studies are critical to understanding a compound's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and safety in a whole organism.

The absence of this data highlights a common gap in early-stage drug discovery. While in silico and in vitro screenings are essential for identifying lead compounds, the transition to animal models is a significant step that requires substantial resources. Future research should prioritize in vivo studies to validate the in vitro findings and assess the therapeutic potential of these promising 6-chloro-1H-benzimidazole derivatives in relevant animal models of infection and cancer.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the synthesized benzimidazole derivatives against a panel of bacteria and fungi were determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: Bacterial and fungal strains were cultured overnight in appropriate broth media. The cultures were then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the standardized microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effects of the benzimidazole derivatives on various cancer cell lines were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance of the colored solution was measured at a wavelength of 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Visualizing the Path Forward: Experimental Workflow and Potential Signaling Pathways

To better understand the process of evaluating these compounds and their potential mechanisms of action, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be targeted by these benzimidazole derivatives.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis of\n6-Chloro-1H-benzimidazole\nDerivatives Synthesis of 6-Chloro-1H-benzimidazole Derivatives Antimicrobial\nScreening (MIC) Antimicrobial Screening (MIC) Synthesis of\n6-Chloro-1H-benzimidazole\nDerivatives->Antimicrobial\nScreening (MIC) Anticancer\nScreening (IC50) Anticancer Screening (IC50) Synthesis of\n6-Chloro-1H-benzimidazole\nDerivatives->Anticancer\nScreening (IC50) Hit Identification Hit Identification Antimicrobial\nScreening (MIC)->Hit Identification Animal Model\n(Infection/Tumor) Animal Model (Infection/Tumor) Hit Identification->Animal Model\n(Infection/Tumor) Anticancer\nScreening (IC50)->Hit Identification Efficacy Studies\n(e.g., Tumor Growth Inhibition) Efficacy Studies (e.g., Tumor Growth Inhibition) Animal Model\n(Infection/Tumor)->Efficacy Studies\n(e.g., Tumor Growth Inhibition) Toxicity and\nPharmacokinetic\nStudies Toxicity and Pharmacokinetic Studies Efficacy Studies\n(e.g., Tumor Growth Inhibition)->Toxicity and\nPharmacokinetic\nStudies Lead Optimization Lead Optimization Toxicity and\nPharmacokinetic\nStudies->Lead Optimization

Caption: A generalized workflow for the evaluation of novel therapeutic compounds.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Receptor Tyrosine Kinase->RAS/RAF/MEK/ERK Pathway Activates Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->RAS/RAF/MEK/ERK Pathway Inhibits Proliferation & Survival Proliferation & Survival RAS/RAF/MEK/ERK Pathway->Proliferation & Survival Promotes

Caption: A potential signaling pathway targeted by benzimidazole derivatives.

References

Benchmarking 6-Chloro-1H-benzimidazol-1-amine Against Known Pim-1 Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Chloro-1H-benzimidazol-1-amine's potential as a Pim-1 kinase inhibitor against a panel of well-established inhibitors. While direct experimental data for this compound is not yet available, this document serves as a foundational resource, offering key data on known inhibitors, detailed experimental protocols for evaluation, and a depiction of the relevant biological pathways.

Introduction to Pim-1 Kinase as a Therapeutic Target

Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1] Its overexpression is implicated in various cancers, including prostate cancer and hematopoietic malignancies, making it an attractive target for therapeutic intervention.[1][2] Pim-1 kinase inhibitors are designed to block the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its downstream substrates and disrupting pro-survival signaling pathways.[2]

Comparative Analysis of Known Pim-1 Inhibitors

To establish a benchmark for evaluating new chemical entities, the following table summarizes the in vitro potency of several known Pim-1 kinase inhibitors. These compounds represent a range of chemical scaffolds and potencies, providing a solid basis for comparison.

InhibitorTypeIC50 / Ki (Pim-1)
AZD1208Pan-Pim InhibitorIC50: 0.4 nM
SGI-1776Pan-Pim InhibitorIC50: 7 nM
SMI-4aSelective Pim-1 InhibitorIC50: 17 nM
TCS PIM-1 1Selective Pim-1 InhibitorIC50: 50 nM
HispidulinNatural Product InhibitorIC50: 2.71 µM
PIM447 (LGH447)Pan-Pim InhibitorKi: 6 pM
CX-6258 HClPan-Pim InhibitorIC50: 5 nM
TP-3654Pan-Pim InhibitorKi: 5 nM

Evaluating this compound as a Potential Pim-1 Inhibitor

The benzimidazole scaffold is a common feature in many kinase inhibitors, suggesting that this compound may exhibit inhibitory activity against Pim-1.[3] To ascertain its potential, a robust in vitro kinase inhibition assay is required. The following section details a generalized protocol for such an evaluation.

Experimental Protocols

In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for measuring the inhibitory activity of a test compound against Pim-1 kinase.

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 kinase substrate (e.g., a peptide derived from the Bad protein)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, recombinant Pim-1 kinase, and the kinase substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a microplate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Processes

To further aid in the understanding of the experimental and biological context, the following diagrams illustrate the Pim-1 signaling pathway and a general workflow for inhibitor screening.

Pim1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Transcription Bad Bad Pim1->Bad Phosphorylation p21 p21 Pim1->p21 Phosphorylation Myc c-Myc Pim1->Myc Phosphorylation Apoptosis Apoptosis Inhibition Bad->Apoptosis Inhibits CellCycle Cell Cycle Progression p21->CellCycle Promotes Proliferation Cell Proliferation Myc->Proliferation Promotes Inhibitor_Screening_Workflow cluster_screening Screening & Validation cluster_characterization Further Characterization Compound_Library Compound Library (including this compound) Primary_Assay Primary Screen (e.g., In Vitro Kinase Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cellular_Assays Cellular Assays (e.g., Proliferation, Apoptosis) Selectivity_Profiling->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

References

A Comparative Guide to Confirming BCL6 Target Engagement of Benzimidazolone-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a benzimidazolone-based B-cell lymphoma 6 (BCL6) inhibitor, CCT365386, and its optimized degrader counterpart, CCT369260, against other known BCL6 inhibitors. The focus is on the confirmation of target engagement through various experimental approaches. BCL6 is a transcriptional repressor that is a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL), making it an important therapeutic target.[1][2][3][4][5] The disruption of the protein-protein interaction (PPI) between the BTB domain of BCL6 and its co-repressors is a primary strategy for inhibiting its function.[4][5]

Comparative Analysis of BCL6 Inhibitors

The development of small molecule inhibitors targeting the BCL6 BTB domain has led to various chemical scaffolds. This guide focuses on the benzimidazolone series, exemplified by CCT365386, and compares it with other notable inhibitors like FX1 and BI-3812. A key advancement in this area is the development of PROTACs (Proteolysis Targeting Chimeras) and molecular glues, which induce the degradation of the target protein. CCT369260 is a benzimidazolone-based BCL6 degrader that demonstrates this advanced mechanism.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative data for selected BCL6 inhibitors, providing a basis for comparing their potency and mechanism of action.

CompoundTypeTargetAssayIC50/DC50Reference
CCT365386 InhibitorBCL6Biochemical~10 µM[4]
CCT369260 DegraderBCL6Cellular Degradation (DC50)0.7 nM[6]
FX1 InhibitorBCL6Microscale Thermophoresis (KD)7 µM[7]
BI-3812 InhibitorBCL6TR-FRET≤ 3 nM[8]
79-6 InhibitorBCL6Microscale Thermophoresis (KD)129 µM[7]

Experimental Protocols

Confirmation of target engagement is crucial in drug discovery. Below are detailed methodologies for key experiments to assess the interaction of small molecules with BCL6.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the disruption of the BCL6 and co-repressor peptide interaction in a biochemical setting.

  • Principle: TR-FRET measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When a test compound inhibits the interaction between BCL6 and its co-repressor, the FRET signal decreases.

  • Protocol:

    • Recombinant BCL6 protein and a biotinylated co-repressor peptide (e.g., from BCOR) are used.

    • The assay is performed in a suitable buffer (e.g., PBS with 0.1% BSA).

    • A serially diluted test compound is pre-incubated with the BCL6 protein.

    • The biotinylated co-repressor peptide is added, followed by the addition of a FRET donor (e.g., Europium-labeled anti-tag antibody) and acceptor (e.g., Streptavidin-labeled fluorophore).

    • The mixture is incubated to allow for binding to reach equilibrium.

    • The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Target Engagement: Western Blot for BCL6 Degradation

This method directly assesses the ability of a compound to induce the degradation of endogenous BCL6 in cells.

  • Principle: Cells are treated with the test compound, and the total cellular level of BCL6 protein is quantified by Western blotting. A decrease in the BCL6 band intensity indicates degradation.

  • Protocol:

    • Culture a BCL6-dependent DLBCL cell line (e.g., SU-DHL-4 or OCI-Ly1).[4]

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 4 hours).[4]

    • Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for BCL6. A loading control antibody (e.g., GAPDH) should also be used.[4]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the extent of BCL6 degradation.

Functional Target Engagement: Quantitative Chromatin Immunoprecipitation (qChIP)

This assay determines if the compound disrupts the binding of BCL6 to its target gene promoters in a cellular context.

  • Principle: qChIP is used to quantify the association of a specific protein with a specific DNA region. A successful BCL6 inhibitor will reduce the amount of BCL6 bound to the promoters of its target genes.[9]

  • Protocol:

    • Treat DLBCL cells with the test compound or vehicle control.[9]

    • Cross-link proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

    • Immunoprecipitate the BCL6-DNA complexes using a BCL6-specific antibody. An IgG antibody should be used as a negative control.[9]

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Use quantitative PCR (qPCR) to measure the enrichment of known BCL6 target gene promoters (e.g., CD69, CXCR4, CDKN1A) in the immunoprecipitated DNA.[9]

    • The results are expressed as fold enrichment over the IgG control.

Visualizations

BCL6 Signaling Pathway and Inhibition

BCL6_Pathway BCL6 BCL6 (Transcriptional Repressor) Repression Transcriptional Repression BCL6->Repression recruits Proteasome Proteasome BCL6->Proteasome degradation Co_repressors Co-repressors (SMRT, BCOR) Co_repressors->BCL6 Target_Genes Target Genes (Cell Cycle, Apoptosis) Repression->Target_Genes inhibits Inhibitor Benzimidazolone Inhibitor (e.g., CCT365386) Inhibitor->BCL6 binds to BTB domain, prevents co-repressor binding Degrader Benzimidazolone Degrader (e.g., CCT369260) Degrader->BCL6 induces ubiquitination

Caption: BCL6 signaling pathway and points of intervention by inhibitors and degraders.

Experimental Workflow for Target Engagement Confirmation

Target_Engagement_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_Functional Functional Assays TR_FRET TR-FRET Assay Conclusion Confirmation of Target Engagement TR_FRET->Conclusion MST Microscale Thermophoresis MST->Conclusion Western_Blot Western Blot (BCL6 Degradation) qChIP qChIP (Target Gene Occupancy) Western_Blot->qChIP NanoBRET NanoBRET (Cellular Binding) NanoBRET->qChIP Gene_Expression Gene Expression Analysis (Target Gene mRNA levels) qChIP->Gene_Expression Gene_Expression->Conclusion Start Test Compound Start->TR_FRET Start->MST Start->Western_Blot Start->NanoBRET

Caption: A workflow illustrating the experimental cascade for confirming BCL6 target engagement.

Logical Comparison of BCL6 Modulators

BCL6_Modulator_Comparison cluster_Inhibitors BCL6 Inhibitors cluster_Degraders BCL6 Degraders CCT365386 CCT365386 (Benzimidazolone) Mechanism Mechanism of Action CCT365386->Mechanism PPI Inhibition Potency Potency CCT365386->Potency Micromolar FX1 FX1 FX1->Mechanism PPI Inhibition FX1->Potency Micromolar BI3812 BI-3812 BI3812->Mechanism PPI Inhibition BI3812->Potency Nanomolar CCT369260 CCT369260 (Benzimidazolone) CCT369260->Mechanism Protein Degradation CCT369260->Potency Sub-nanomolar Outcome Cellular Outcome Mechanism->Outcome Potency->Outcome BCL6 Target Gene\nDe-repression BCL6 Target Gene De-repression Outcome->BCL6 Target Gene\nDe-repression

Caption: A logical diagram comparing different classes of BCL6 modulators.

References

Reproducibility of Biological Assays for 6-Chloro-1H-benzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the reproducibility of biological assays is paramount for the validation of potential therapeutic compounds. This guide provides a comparative overview of the biological assays performed on various derivatives of 6-chloro-1H-benzimidazole, with a focus on the available experimental data and protocols to aid in their replication. While specific data on 6-Chloro-1H-benzimidazol-1-amine is limited, extensive research on related N-substituted and 2-substituted 6-chloro-1H-benzimidazole derivatives offers valuable insights into their biological activities and the methodologies used for their assessment.

Antimicrobial and Anticancer Activities of 6-Chloro-1H-benzimidazole Derivatives

A significant body of research has focused on the synthesis and biological evaluation of 6-chloro-1H-benzimidazole derivatives as potential antimicrobial and anticancer agents.[1][2][3] These studies provide quantitative data on the efficacy of these compounds against various bacterial strains, fungal species, and cancer cell lines.

Comparative Antimicrobial Activity

The antimicrobial potential of N-substituted 6-chloro-1H-benzimidazole derivatives has been evaluated using the minimum inhibitory concentration (MIC) assay. The results for some of the most potent compounds are summarized in the table below, alongside the standard reference drug, ciprofloxacin.

CompoundE. coli (MIC in μg/mL)S. faecalis (MIC in μg/mL)MSSA (MIC in μg/mL)MRSA (MIC in μg/mL)C. albicans (MIC in μg/mL)A. niger (MIC in μg/mL)Reference
1d 2448--[4]
2d 4244--[4]
3s 8424--[4]
4b 4842--[4]
4k ----816[4]
Ciprofloxacin 816816--[4]
Fluconazole ----4128[4]
Comparative Anticancer Activity

The anticancer activity of these derivatives was assessed against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being the key metric. The table below presents the IC50 values for the most active compounds compared to the standard drug, paclitaxel.

CompoundA549 (IC50 in μg/mL)HCT116 (IC50 in μg/mL)HeLa (IC50 in μg/mL)MCF-7 (IC50 in μg/mL)HepG2 (IC50 in μg/mL)Reference
1d 2.481.843.124.565.21[4]
2d 3.152.124.285.186.34[4]
3s 4.263.545.876.927.85[4]
4b 5.124.866.157.248.16[4]
4k 6.345.287.948.6510.28[4]
Paclitaxel 1.382.153.464.826.13[4]

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are crucial. The following sections outline the methodologies for the key biological assays.

Synthesis of N-substituted 6-chloro-1H-benzimidazole Derivatives

The synthesis of these derivatives typically involves a two-step process.[5] First, 6-substituted 1H-benzimidazole derivatives are synthesized by condensing benzene-1,2-diamine derivatives with substituted aromatic aldehydes.[4][5] Subsequently, N-substituted derivatives are prepared by reacting the 6-substituted 1H-benzimidazole with substituted halides.[4][5] Microwave-assisted methods have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[4][5]

G cluster_0 Step 1: Synthesis of 6-substituted 1H-benzimidazole cluster_1 Step 2: Synthesis of N-substituted derivatives 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Condensation Condensation 4-chloro-o-phenylenediamine->Condensation Substituted aromatic aldehydes Substituted aromatic aldehydes Substituted aromatic aldehydes->Condensation 6-substituted 1H-benzimidazole 6-substituted 1H-benzimidazole Condensation->6-substituted 1H-benzimidazole N-substitution N-substitution 6-substituted 1H-benzimidazole->N-substitution Substituted halides Substituted halides Substituted halides->N-substitution N-substituted 6-chloro-1H-benzimidazole N-substituted 6-chloro-1H-benzimidazole N-substitution->N-substituted 6-chloro-1H-benzimidazole

Caption: General synthesis workflow for N-substituted 6-chloro-1H-benzimidazole derivatives.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using a broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Cell Viability Assay (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 of a compound.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Proposed Mechanism of Action

Molecular docking studies suggest that some of these 6-chloro-1H-benzimidazole derivatives may exert their antimicrobial and anticancer effects by targeting dihydrofolate reductase (DHFR).[4][2][3] DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for drug development.

G 6-Chloro-1H-benzimidazole_derivative 6-Chloro-1H-benzimidazole derivative DHFR Dihydrofolate Reductase (DHFR) 6-Chloro-1H-benzimidazole_derivative->DHFR Binds to Inhibition X 6-Chloro-1H-benzimidazole_derivative->Inhibition Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Catalyzes conversion Dihydrofolate Dihydrofolate Dihydrofolate->DHFR Substrate Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acid_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis Tetrahydrofolate->Amino_Acid_Synthesis Inhibition->DHFR

Caption: Proposed mechanism of action targeting Dihydrofolate Reductase (DHFR).

Conclusion

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-Chloro-1H-benzimidazol-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 6-Chloro-1H-benzimidazol-1-amine, a halogenated benzimidazole derivative. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

Hazard and Safety Overview

Hazard Classification (Anticipated)GHS CategoryPrecautionary Statement Examples
Acute Toxicity, OralCategory 4P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
Acute Toxicity, DermalCategory 4P302+P352: IF ON SKIN: Wash with plenty of water.[1]
Acute Toxicity, InhalationCategory 4P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Skin IrritationCategory 2P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
Eye IrritationCategory 2AP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocol: Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Segregation:

  • Crucial Step: Do not mix this compound waste with non-halogenated chemical waste.[3] Halogenated wastes require specific and more costly disposal methods, often high-temperature incineration.[4]

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weighing boats, pipette tips), and contaminated PPE, in a designated, properly labeled hazardous waste container.

2. Waste Container Selection and Labeling:

  • Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle, for solid waste. Ensure the container has a secure, tight-fitting lid.[5]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". List all components of any mixtures.

3. In-Lab Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.[6]

  • Utilize secondary containment, such as a tray, to prevent the spread of material in case of a spill.

4. Waste Pickup and Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

5. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into the designated hazardous waste container.[6]

  • For larger spills, evacuate the area and contact your institution's EHS for assistance.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_lab In-Laboratory Procedures cluster_disposal Off-Site Disposal start Start: Generation of This compound Waste segregate Segregate Halogenated Waste (Keep separate from non-halogenated) start->segregate container Select & Label Compatible Hazardous Waste Container segregate->container collect Collect Solid Waste & Contaminated Materials container->collect store Store in Designated Satellite Accumulation Area with Secondary Containment collect->store spill Spill Occurs store->spill pickup Arrange for EHS/ Contractor Pickup store->pickup spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->collect transport Licensed Hazardous Waste Transporter pickup->transport facility Approved Waste Disposal Facility (e.g., High-Temperature Incineration) transport->facility end End: Proper Disposal facility->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-1H-benzimidazol-1-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-1H-benzimidazol-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.